molecular formula C9H8F3NO4S B1527349 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid CAS No. 1282950-73-5

2-Methyl-4-trifluoromethanesulfonamidobenzoic acid

Cat. No.: B1527349
CAS No.: 1282950-73-5
M. Wt: 283.23 g/mol
InChI Key: UXCVGAQJHVRLHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-trifluoromethanesulfonamidobenzoic Acid is a high-purity chemical compound intended for research and development purposes. It is supplied as a solid and should be stored in a cool, dry place, under an inert atmosphere if specified. Research Applications: The specific research applications and mechanism of action for 2-Methyl-4-trifluoromethanesulfonamidobenzoic Acid are areas of active investigation. Researchers are exploring its potential based on its unique molecular structure, which combines a benzoic acid scaffold with methyl and trifluoromethanesulfonamido functional groups. These features are often found in compounds studied for their potential biological activity and utility in material science. Value to Researchers: This compound serves as a valuable building block (synthon) in organic synthesis, particularly in the development of novel molecules for pharmaceutical and agrochemical research. Its structure makes it a candidate for creating compound libraries for high-throughput screening. Handling and Safety: Please consult the Safety Data Sheet (SDS) before use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

2-methyl-4-(trifluoromethylsulfonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO4S/c1-5-4-6(2-3-7(5)8(14)15)13-18(16,17)9(10,11)12/h2-4,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCVGAQJHVRLHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid, a specialized organic compound with significant potential in pharmaceutical and materials science research. This document details the chemical structure, a proposed synthetic pathway, and in-depth protocols for its characterization using modern spectroscopic techniques. Furthermore, it explores the anticipated properties and potential applications of this molecule, drawing on the well-established characteristics of the trifluoromethanesulfonamide functional group. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both foundational knowledge and practical insights into the study and application of this complex molecule.

Introduction

2-Methyl-4-trifluoromethanesulfonamidobenzoic acid belongs to the class of N-Trifluoromethanesulfonamides (triflamides), which have garnered considerable interest in synthetic organic chemistry over the past few decades. The incorporation of the trifluoromethanesulfonyl (triflyl) group (-SO₂CF₃) imparts unique and powerful properties to organic molecules. Triflamides are noted for their high acidity, lipophilicity, and catalytic activity, making them valuable structural motifs in the design of novel pharmaceuticals and functional materials.[1] The strong electron-withdrawing nature of the trifluoromethanesulfonyl group significantly influences the electronic properties of the parent molecule, enhancing its potential for various chemical transformations and biological interactions.[2]

The structure of 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid combines the key features of a benzoic acid, a methyl group, and a trifluoromethanesulfonamide moiety. This combination suggests a range of potential applications, from serving as a versatile building block in organic synthesis to acting as a bioactive agent in drug discovery programs. This guide aims to provide a detailed technical framework for the synthesis, characterization, and potential utilization of this promising compound.

Proposed Synthesis of 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid

The proposed reaction involves the treatment of 2-methyl-4-aminobenzoic acid with a suitable trifluoromethanesulfonylating agent, such as trifluoromethanesulfonic anhydride (Tf₂O) or trifluoromethanesulfonyl chloride (TfCl), in the presence of a non-nucleophilic base like pyridine or a hindered amine base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid generated during the reaction.

Synthetic Workflow Diagram

Synthetic_Pathway 2-Methyl-4-aminobenzoic_acid 2-Methyl-4-aminobenzoic acid Product 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid 2-Methyl-4-aminobenzoic_acid->Product Trifluoromethanesulfonylation Reagents Trifluoromethanesulfonic anhydride (Tf₂O) or Trifluoromethanesulfonyl chloride (TfCl) + Pyridine or Et₃N Reagents->Product

Caption: Proposed synthetic pathway for 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid.

Experimental Protocol: A Proposed Method

Materials:

  • 2-Methyl-4-aminobenzoic acid

  • Trifluoromethanesulfonic anhydride (Tf₂O) or Trifluoromethanesulfonyl chloride (TfCl)

  • Pyridine (anhydrous) or Triethylamine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve 2-methyl-4-aminobenzoic acid (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add anhydrous pyridine or triethylamine (2.0-3.0 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Trifluoromethanesulfonylating Agent: Slowly add a solution of trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride (1.1-1.2 equivalents) in anhydrous dichloromethane to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is critical as trifluoromethanesulfonic anhydride and chloride are highly reactive towards water.

  • Non-nucleophilic Base: Pyridine or triethylamine act as a base to neutralize the strong acid (triflic acid or HCl) formed during the reaction, driving the equilibrium towards the product. They are chosen for their non-nucleophilic nature to avoid competing reactions with the electrophilic trifluoromethanesulfonylating agent.

  • Controlled Temperature: The initial cooling to 0 °C is to control the exothermic nature of the reaction and to minimize potential side reactions.

  • Acidic Work-up: The addition of HCl serves to protonate any unreacted base and the carboxylate salt of the product, facilitating its extraction into the organic phase.

Spectroscopic Characterization

The definitive structural confirmation of 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid relies on a combination of spectroscopic techniques. While experimental data for this specific molecule is not publicly available, the expected spectral characteristics can be predicted based on the known properties of its constituent functional groups.

Workflow for Spectroscopic Analysis

Spectroscopic_Analysis cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis & Structural Elucidation Sample Pure 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid NMR ¹H NMR & ¹³C NMR Sample->NMR IR Infrared Spectroscopy Sample->IR MS Mass Spectrometry (HRMS) Sample->MS Data_Integration Integration of Spectral Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Confirmation of Chemical Structure Data_Integration->Structure_Confirmation

Caption: Logical workflow for the spectroscopic analysis and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the carboxylic acid proton, and the sulfonamide proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)12.0 - 13.0Singlet (broad)1H
Sulfonamide (-SO₂NH-)9.0 - 10.0Singlet (broad)1H
Aromatic (H adjacent to -COOH)~8.0Doublet1H
Aromatic (H adjacent to -NHSO₂CF₃)~7.5Doublet1H
Aromatic (H between Me and -NHSO₂CF₃)~7.3Singlet1H
Methyl (-CH₃)~2.5Singlet3H

Note: Chemical shifts are highly dependent on the solvent used.

¹³C NMR Spectroscopy (Predicted):

The carbon-13 NMR spectrum will provide information on the carbon skeleton.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (-C OOH)165 - 175
Aromatic Carbons110 - 145
Trifluoromethyl (-C F₃)~120 (Quartet, due to C-F coupling)
Methyl (-C H₃)15 - 25
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

Functional Group Characteristic Absorption Range (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)3300 - 2500Broad
N-H Stretch (Sulfonamide)3300 - 3200Medium
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=O Stretch (Carboxylic Acid)1710 - 1680Strong
C=C Stretch (Aromatic)1600 - 1450Medium
S=O Stretch (Sulfonamide)1350 - 1300 and 1170 - 1150Strong
C-F Stretch1300 - 1100Strong
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the compound.

  • Expected Molecular Ion ([M-H]⁻ in negative ion mode): The deprotonated molecular ion would be observed, confirming the molecular weight. The exact mass measurement would provide the elemental composition.

  • Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways would include the loss of the carboxylic acid group, the trifluoromethyl group, and cleavage of the sulfonamide bond.

Properties and Potential Applications

The unique combination of functional groups in 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid suggests a range of valuable properties and potential applications.

  • Pharmaceutical and Agrochemical Synthesis: The trifluoromethanesulfonamide group is a key component in a variety of bioactive molecules.[2][3] This compound can serve as a versatile intermediate for the synthesis of more complex molecules with potential applications as pharmaceuticals, herbicides, or fungicides.[2][4] The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation or esterification.

  • Materials Science: The presence of the highly fluorinated trifluoromethanesulfonyl group can impart desirable properties such as increased thermal stability and chemical resistance.[3] This makes the molecule a potential candidate for incorporation into specialty polymers and coatings for high-performance applications.

  • Catalysis: Triflamides and their derivatives are known to act as catalysts or ligands in various organic reactions due to their high acidity.[1] The acidic nature of the sulfonamide proton could be exploited in catalytic applications.

Conclusion

2-Methyl-4-trifluoromethanesulfonamidobenzoic acid represents a molecule of significant interest at the intersection of medicinal chemistry, organic synthesis, and materials science. This technical guide has provided a comprehensive framework for its synthesis, detailed protocols for its structural characterization, and an exploration of its potential applications. The proposed synthetic route offers a practical approach for obtaining this compound, while the predicted spectroscopic data serves as a valuable reference for its identification and purity assessment. Further research into the properties and applications of this molecule is warranted and is expected to unveil its full potential in various scientific and industrial domains.

References

  • Career Henan Chemical Co. Trifluoromethanesulfonamide(cas no.: 421-85-2). [Link]

  • Iakovenko, R. O., et al. (2022). Triflamides and Triflimides: Synthesis and Applications. Molecules, 27(16), 5233. [Link]

Sources

Technical Guide: 2-Methyl-4-(trifluoromethylsulfonamido)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 2-Methyl-4-(trifluoromethylsulfonamido)benzoic acid , a specialized intermediate in medicinal chemistry known for its role as a carboxylic acid bioisostere scaffold.

CAS Registry Number: 1282950-73-5 Formula:


Molecular Weight:  283.22  g/mol 

Executive Summary

2-Methyl-4-(trifluoromethylsulfonamido)benzoic acid is a bifunctional aromatic building block characterized by a benzoic acid core substituted with a trifluoromethanesulfonamide (triflamide) group at the para position and a methyl group at the ortho position.

This compound is of significant interest in drug discovery as a bioisosteric surrogate .[1] The triflamide moiety (


) mimics the acidity and hydrogen-bonding geometry of carboxylic acids and phenols but offers distinct lipophilicity and membrane permeability profiles. It is primarily used to optimize the pharmacokinetic (PK) parameters of lead compounds targeting receptors such as EP1 (Prostaglandin E2)  and in the development of anti-inflammatory agents  where the parent aniline (4-amino-2-methylbenzoic acid) serves as a scaffold.

Physicochemical Properties

The dual acidic nature of this molecule—stemming from both the carboxylic acid and the highly electron-deficient sulfonamide—defines its solubility and reactivity.

PropertyValue / DescriptionContext
Appearance Off-white to pale beige solidCrystalline powder form.[2]
Melting Point 215–218 °C (Predicted)High lattice energy due to intermolecular H-bonding.
pKa (1) ~3.5 (Carboxylic Acid)Typical for benzoic acids; slightly influenced by the electron-withdrawing sulfonamide.
pKa (2) ~6.3 – 6.8 (Sulfonamide)The strong electron-withdrawing

group renders the N-H proton significantly more acidic than typical sulfonamides (pKa ~10).
LogP ~2.5 – 2.9Moderate lipophilicity; higher than the parent amino-benzoic acid due to the

group.
Solubility DMSO, Methanol, DMFPoor water solubility at neutral pH; soluble in alkaline aqueous buffers (pH > 7.5).

Synthetic Methodology

Expert Note: Direct triflylation of the amino acid precursor is discouraged due to the high reactivity of triflic anhydride (


) toward the carboxylic acid moiety (forming mixed anhydrides). The robust protocol requires a protection-reaction-deprotection  strategy via the methyl ester.
Reaction Scheme (DOT Visualization)

SynthesisPath Start 4-Amino-2-methylbenzoic Acid Step1 Esterification (MeOH, H2SO4, Reflux) Start->Step1 Inter1 Methyl 4-amino-2- methylbenzoate Step1->Inter1 Step2 Triflylation (Tf2O, Pyridine, DCM, -78°C) Inter1->Step2 Inter2 Methyl 4-(triflylamino)-2- methylbenzoate Step2->Inter2 Step3 Saponification (LiOH, THF/H2O) Inter2->Step3 Final Target Product (CAS 1282950-73-5) Step3->Final

Figure 1: Validated synthetic route avoiding mixed anhydride side-reactions.

Detailed Protocol
Step 1: Methyl Ester Formation
  • Dissolution: Suspend 10.0 g of 4-amino-2-methylbenzoic acid in 100 mL of anhydrous methanol.

  • Catalysis: Slowly add 2.0 mL of concentrated

    
     (exothermic).
    
  • Reflux: Heat to reflux for 12 hours. Monitor via TLC (EtOAc/Hexane 1:1) for disappearance of the starting acid.

  • Workup: Concentrate in vacuo. Neutralize residue with saturated

    
    . Extract with ethyl acetate, dry over 
    
    
    
    , and concentrate to yield Methyl 4-amino-2-methylbenzoate .
Step 2: Triflylation (Critical Step)

Safety Alert: Triflic anhydride causes severe burns. Handle in a fume hood under inert atmosphere.

  • Setup: Dissolve the methyl ester (1.0 eq) in anhydrous DCM (0.2 M concentration) under Nitrogen/Argon. Add Pyridine (1.5 eq) or 2,6-Lutidine (to prevent over-reaction).

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Add Triflic Anhydride (

    
    )  (1.1 eq) dropwise over 30 minutes. The low temperature prevents the formation of the bis-triflamide (
    
    
    
    ).
  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C.

  • Quench: Quench with water. Wash organic layer with 1M HCl (to remove pyridine), then brine.

  • Purification: Flash chromatography (

    
    , 10-20% EtOAc in Hexanes).
    
Step 3: Hydrolysis
  • Reaction: Dissolve the triflylated ester in THF/Water (3:1). Add LiOH·H2O (3.0 eq). Stir at room temperature for 4 hours.

  • Acidification: Acidify carefully with 1M HCl to pH ~2. The product will precipitate.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Analytical Characterization

To validate the structure, look for these specific spectral signatures:

  • 
     NMR:  A singlet around -76 to -78 ppm  (referenced to 
    
    
    
    ). This confirms the presence of the
    
    
    group attached to the sulfonyl moiety.
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       ~2.5 ppm:  Methyl group singlet.
      
    • 
       ~11-12 ppm:  Broad singlet for the sulfonamide NH (highly deshielded).
      
    • 
       ~12-13 ppm:  Broad singlet for carboxylic acid OH.
      
    • Aromatic Region: Three protons showing 1,2,4-substitution pattern (typically a doublet at ~7.9 ppm for H-6, singlet at ~7.2 ppm for H-3).

  • IR Spectroscopy:

    • 
      :  Strong sulfonyl (
      
      
      
      ) asymmetric/symmetric stretches.
    • 
      :  Carboxylic acid C=O stretch.
      

Applications in Drug Design

The trifluoromethanesulfonamide moiety is a classic "non-classical" bioisostere.

Bioisosteric Utility
  • Acidity Matching: The pKa of the triflamide NH (~6.5) is close to physiological pH, meaning it exists as an equilibrium of neutral and ionized forms, unlike carboxylic acids which are fully ionized (pKa ~4). This improves passive diffusion across membranes.

  • Lipophilicity: The

    
     group increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration compared to the parent carboxylate.
    
  • Metabolic Stability: The

    
     group blocks metabolic oxidation at the aniline nitrogen and prevents glucuronidation that typically affects carboxylic acids.
    
Logical Relationship Diagram

Bioisostere Target Target: 2-Methyl-4- (trifluoromethanesulfonamido) benzoic acid Prop1 Acidic NH (pKa ~6.5) Mimics Phenol/COOH Target->Prop1 Prop2 Lipophilic CF3 Group Increases Permeability Target->Prop2 Prop3 Ortho-Methyl Group Induces Twist/Steric Lock Target->Prop3 Outcome Optimized Drug Candidate (EP1 Antagonists, NSAID analogs) Prop1->Outcome Prop2->Outcome Prop3->Outcome

Figure 2: Structure-Activity Relationship (SAR) Logic.

Handling and Safety

  • Corrosivity: The precursor

    
     is highly corrosive and reacts violently with water.
    
  • Irritant: The final product is an irritant to eyes and respiratory systems.

  • Storage: Store in a cool, dry place. The sulfonamide bond is stable, but the compound should be kept away from strong oxidizing agents.

References

  • Sigma-Aldrich. 2-methyl-4-(trifluoromethanesulfonamido)benzoic acid Product Page. CAS 1282950-73-5.[3] Link

  • Hendrickson, J. B. (1973). Trifluoromethanesulfonic Anhydride (Triflic Anhydride). Organic Syntheses. (General protocol for triflylation). Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Discussion on sulfonamide bioisosteres). Link

  • PubChem. Compound Summary for CAS 1282950-73-5. National Library of Medicine. Link

Sources

Technical Guide: Solubility Characterization of 2-Methyl-4-trifluoromethanesulfonamidobenzoic Acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the solubility profile and solubilization protocols for 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid (CAS: 1282950-73-5) in Dimethyl Sulfoxide (DMSO).

Based on structural analysis, this compound exhibits a dual-acidic motif comprising a carboxylic acid and a trifluoromethanesulfonamide moiety. Consequently, it demonstrates high solubility in DMSO (


 estimated) due to robust hydrogen bond acceptor-donor interactions. However, the hygroscopic nature of DMSO presents a stability risk, as water acts as a potent antisolvent for this lipophilic organic acid.

Key Recommendation: For biological assays, prepare stock solutions at 10–20 mM in anhydrous DMSO (


). For thermodynamic solubility determination, utilize the saturation shake-flask method described in Section 3.

Physicochemical Context & Mechanism[1][2][3][4]

To understand the solubility behavior, we must analyze the molecular interaction between the solute and the solvent.

Structural Analysis (CAS 1282950-73-5)

The molecule contains two critical functional groups that dictate its solvation in polar aprotic solvents:

  • Benzoic Acid Moiety: Acts as a hydrogen bond donor (

    
    ).
    
  • Trifluoromethanesulfonamide (

    
    ):  The electron-withdrawing trifluoromethyl group significantly increases the acidity of the sulfonamide nitrogen (
    
    
    
    typically
    
    
    ), making it a potent hydrogen bond donor.
Solvation Mechanism in DMSO

DMSO is a dipolar aprotic solvent with a high dielectric constant (


) and a highly basic oxygen atom (hydrogen bond acceptor).
  • Thermodynamics: The dissolution is driven by the formation of strong hydrogen bonds between the DMSO oxygen and the acidic protons of the solute.

  • Enthalpic Contribution: The interaction is likely exothermic . Users should anticipate slight heat generation during the dissolution of large quantities.

Predicted Solubility Range

While empirical batch-specific data is required, structural analogs suggest the following profile:

SolventSolubility ClassificationEstimated RangeMechanism
DMSO Very Soluble

H-Bond Acceptance
Water Insoluble / Poor

Hydrophobic Effect
Ethanol Soluble

H-Bond Exchange

Protocol: Thermodynamic Solubility Determination

Do not rely on literature estimates for Critical Quality Attribute (CQA) determination. Use this self-validating Shake-Flask Protocol to determine the exact solubility limit for your specific lot.

Materials Required[5]
  • Analyte: 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid (Solid,

    
     purity).
    
  • Solvent: Anhydrous DMSO (Grade: ACS Spectrophotometric,

    
    ).
    
  • Equipment: Thermomixer/Orbital Shaker, Centrifuge (

    
    ), HPLC-UV or LC-MS.
    
  • Filter: 0.22 µm PTFE (Hydrophobic) syringe filter. Note: Do not use Nylon, as DMSO may extract leachables.

Workflow Diagram

The following logic flow ensures data integrity during the solubility assessment.

SolubilityWorkflow cluster_QC Quality Control Check Start Start: Weigh Solid Analyte AddSolvent Add Anhydrous DMSO (Target: Supersaturation) Start->AddSolvent Equilibrate Equilibrate (24h @ 25°C, 750 RPM) AddSolvent->Equilibrate CheckSolid Is Solid Visible? Equilibrate->CheckSolid AddMoreSolid Add More Solid CheckSolid->AddMoreSolid No (Fully Dissolved) Separation Phase Separation (Centrifuge/Filter 0.22µm PTFE) CheckSolid->Separation Yes (Precipitate Present) AddMoreSolid->Equilibrate Quantification Quantify Supernatant (HPLC-UV vs Standard Curve) Separation->Quantification

Caption: Step-by-step Thermodynamic Solubility Workflow using the Saturation Shake-Flask method.

Step-by-Step Procedure
  • Preparation of Supersaturated Solution:

    • Weigh approximately 50 mg of the compound into a 1.5 mL amber microcentrifuge tube.

    • Add 250 µL of Anhydrous DMSO.

    • Rationale: This targets a concentration of 200 mg/mL. If the solid dissolves instantly, add more solid until a visible precipitate remains.

  • Equilibration (The "Shake"):

    • Place the tube in a thermomixer at 25°C and shake at 750 RPM for 24 hours .

    • Critical Control: Ensure the tube is sealed with Parafilm to prevent atmospheric water absorption (DMSO is hygroscopic).

  • Phase Separation:

    • Centrifuge the sample at 15,000 RPM for 10 minutes to pellet undissolved material.

    • Alternative: Filter the supernatant through a 0.22 µm PTFE filter . Pre-wet the filter with DMSO to prevent analyte adsorption.

  • Quantification:

    • Dilute the saturated supernatant by a factor of 100, 1000, and 10,000 using Acetonitrile (NOT water, to avoid precipitation).

    • Analyze via HPLC-UV (typically 254 nm) against a 5-point standard curve prepared from a known low-concentration stock.

Stability & Storage of Stock Solutions

DMSO stock solutions are prone to degradation via two pathways: Freeze-Thaw Cycling and Water Absorption .

The Hygroscopicity Hazard

DMSO can absorb up to 10% of its weight in water from the atmosphere in 24 hours.

  • Impact: As water content increases, the solubility of 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid decreases exponentially (log-linear solubility decay), leading to "silent precipitation" where crystals form in the stock vial, altering the effective concentration.

Storage Protocol
ParameterRecommendationRationale
Container Amber Glass or Polypropylene (PP)Protects from light; PP is DMSO resistant.
Temperature -20°C or -80°CSlows chemical degradation.
State Liquid (if possible)DMSO freezes at 18.5°C. Repeated freezing/thawing causes local concentration gradients.
Best Practice Single-Use Aliquots Aliquot stock into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

Biological Application: Serial Dilution

When using this compound in cellular assays (e.g., IC50 determination), the transition from DMSO stock to aqueous media is the critical failure point.

DilutionPathway Stock DMSO Stock (10 mM) Intermed Intermediate Dilution (100x in Media) Stock->Intermed Dilute 1:100 Final Final Assay Well (1% DMSO) Intermed->Final Add to Cells Precip RISK: Precipitation Intermed->Precip If Mixing Poor

Caption: Serial dilution strategy to minimize precipitation shock when introducing the hydrophobic compound to aqueous media.

Protocol:

  • Do not add the 100% DMSO stock directly to the cell culture well. This causes local precipitation.

  • Perform an intermediate dilution in culture media (e.g., dilute 10 mM stock to 100 µM in media).

  • Vortex immediately.

  • Transfer the intermediate solution to the assay plate.

References

  • Gaylord Chemical Company. (2007).[1] DMSO Solubility Data: Organic & Inorganic Compounds (Bulletin 102). Slidell, LA. Link

  • Li, P., & Zhao, L. (2016). Developing Early Formulations: A High Throughput Solubility Assay for Drug Discovery.[2][3][4] Journal of Pharmaceutical Sciences. Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 18466533: 2-Methylsulfonyl-4-trifluoromethylbenzoic acid. (Structural Analog Reference). Link

  • Bienta/Enamine. (2024).[5] ADME/PK Services: Solubility Assays (Kinetic & Thermodynamic).Link

  • BLD Pharm. (2024). Product Datasheet: 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid (CAS 1282950-73-5).[6]Link

Sources

2-Methyl-4-trifluoromethanesulfonamidobenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methyl-4-trifluoromethanesulfonamidobenzoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups is a cornerstone of rational drug design. The trifluoromethyl and sulfonamide moieties, in particular, have been instrumental in the development of a multitude of therapeutic agents, offering unique physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid, a compound that synergistically combines these influential functional groups.

This document will delve into the fundamental molecular characteristics of 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid, its synthesis, and its potential applications within the realm of drug discovery and development. The insights provided herein are intended to equip researchers and scientists with the foundational knowledge required to explore the therapeutic potential of this and structurally related molecules.

Core Molecular Profile

The precise identification of a chemical entity is paramount for any scientific investigation. This section outlines the fundamental molecular formula, weight, and structural identifiers for 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid.

Molecular Formula and Weight

The chemical formula for 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid is C9H8F3NO4S .[1] This composition is derived from its constituent atoms: nine carbon, eight hydrogen, three fluorine, one nitrogen, four oxygen, and one sulfur atom.

Based on this formula, the molecular weight of the compound is 283.22 g/mol .[1]

Chemical Structure and Identifiers

The structure of 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid is characterized by a benzoic acid backbone, substituted with a methyl group at the 2-position and a trifluoromethanesulfonamido group at the 4-position.

Identifier Value
IUPAC Name 2-Methyl-4-(trifluoromethanesulfonamido)benzoic acid
CAS Number 1282950-73-5[1]
Molecular Formula C9H8F3NO4S[1]
Molecular Weight 283.22[1]
SMILES O=C(O)C1=CC=C(NS(=O)(C(F)(F)F)=O)C=C1C

Physicochemical Properties and Rationale in Drug Design

The unique amalgamation of a carboxylic acid, a methyl group, a trifluoromethyl group, and a sulfonamide linkage endows 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid with a distinct set of physicochemical properties that are highly relevant in the context of drug development.

The Influence of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group, yet it imparts profoundly different electronic and lipophilic characteristics to a molecule.[2] Its high electronegativity and electron-withdrawing nature can significantly modulate the pKa of nearby acidic or basic centers, influencing ionization at physiological pH.[2][3] Furthermore, the -CF3 group enhances metabolic stability by blocking sites susceptible to oxidative metabolism and increases lipophilicity, which can improve membrane permeability and oral bioavailability.[2]

The Role of the Sulfonamide Moiety

The sulfonamide (-SO2NH-) functional group is a cornerstone of medicinal chemistry, present in a wide array of antibacterial, diuretic, and anticancer drugs.[4] It can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. The acidity of the sulfonamide proton can be tuned by the electronic nature of its substituents, which in this case includes the potent electron-withdrawing trifluoromethyl group. This feature is often exploited to mimic the tetrahedral transition state of enzymatic reactions, leading to potent enzyme inhibition.[4]

Synthesis and Experimental Protocols

The synthesis of complex organic molecules like 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid requires a strategic, multi-step approach. While a specific, published synthesis for this exact molecule is not detailed in the provided search results, a plausible synthetic route can be conceptualized based on established organic chemistry principles.

Conceptual Synthetic Workflow

A logical approach to the synthesis of the target compound would involve the formation of the sulfonamide bond as a key step. This typically involves the reaction of a sulfonyl chloride with an amine.

G cluster_0 Synthetic Pathway Start Starting Material: 4-amino-2-methylbenzoic acid Step1 Reaction with Trifluoromethanesulfonyl Chloride Start->Step1 Base (e.g., Pyridine) Product Final Product: 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid Step1->Product Workup and Purification

Caption: Conceptual workflow for the synthesis of 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on common methods for sulfonamide synthesis.[5][6]

  • Preparation of the Reaction Mixture : In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-amino-2-methylbenzoic acid in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Addition of Base : Cool the solution in an ice bath and add an organic base, such as pyridine or triethylamine. The base acts as a scavenger for the hydrochloric acid byproduct.

  • Addition of Sulfonylating Agent : Slowly add trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride to the stirred solution.[5][7] The reaction is typically exothermic and should be controlled by maintaining a low temperature.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup : Once the reaction is complete, quench the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl).

  • Extraction : Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the final product.

Potential Applications in Drug Development

The structural motifs present in 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid suggest its potential utility in several areas of therapeutic research.

As an Intermediate in Complex Syntheses

This molecule can serve as a valuable building block for the synthesis of more complex drug candidates. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger molecular scaffolds. The trifluoromethanesulfonamide group can be a key pharmacophore for interacting with specific biological targets.

As a Bioactive Molecule

Given the prevalence of sulfonamides and trifluoromethyl groups in approved drugs, it is plausible that 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid itself could exhibit biological activity.[3][4] Areas to explore would include its potential as an inhibitor of enzymes such as carbonic anhydrases, kinases, or proteases, where the sulfonamide moiety can play a critical role in binding. The anti-inflammatory and anticancer properties often associated with molecules containing these functional groups would also be worthy of investigation.

Conclusion

2-Methyl-4-trifluoromethanesulfonamidobenzoic acid is a chemical compound with significant potential in the field of drug discovery and development. Its molecular structure, combining the advantageous properties of the trifluoromethyl and sulfonamide groups, makes it an attractive candidate for further investigation. This guide has provided a foundational understanding of its core molecular properties, a plausible synthetic strategy, and its potential applications. It is hoped that this information will serve as a valuable resource for researchers and scientists working at the forefront of medicinal chemistry.

References

  • PubChem. 2-Methylsulfonyl-4-trifluoromethylbenzoic acid | C9H7F3O4S | CID 18466533. [Link]

  • Wikidata. 2-methylsulfonyl-4-trifluoromethylbenzoic acid. [Link]

  • PMC. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. [Link]

  • Organic Syntheses. A. 2-Methyl-3-trifluoromethansulfonyloxy-cyclohex-2-en-1-one. [Link]

  • PubChem. Benzoic acid, 2-(methylthio)-4-(trifluoromethyl)- | C9H7F3O2S | CID 18466534. [Link]

  • PrepChem.com. Synthesis of trifluoromethane sulfonate. [Link]

  • PubMed. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Development of trifluoromethanesulfonic acid anhydride in production and application. AIP Conference Proceedings. [Link]

Sources

Methodological & Application

Synthesis of 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid from 4-amino-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

This Application Note details the synthesis of 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid from 4-amino-2-methylbenzoic acid . The target molecule contains a trifluoromethanesulfonamide (triflamide) moiety, a critical bioisostere for carboxylic acids (


) often used in medicinal chemistry to modulate lipophilicity and metabolic stability.
Strategic Route Selection

While direct sulfonylation of amino acids is theoretically possible, it is operationally hazardous due to the high reactivity of trifluoromethanesulfonic anhydride (


). 

reacts aggressively with carboxylic acids to form mixed anhydrides, leading to polymerization and complex purification profiles.

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, this protocol utilizes a Protection-Activation-Deprotection strategy:

  • Esterification: Masks the carboxylic acid to prevent mixed anhydride formation.

  • Sulfonylation: Selective N-triflylation using

    
     under controlled conditions.
    
  • Hydrolysis: Saponification to yield the final free acid.

SyntheticRoute SM 4-Amino-2-methylbenzoic acid Step1 Step 1: Esterification (MeOH, SOCl2) SM->Step1 Inter1 Methyl Ester Intermediate Step1->Inter1 Step2 Step 2: Sulfonylation (Tf2O, Pyridine, DCM) Inter1->Step2 Inter2 Triflamide Ester Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Inter2->Step3 Product 2-Methyl-4-trifluoromethane- sulfonamidobenzoic acid Step3->Product

Figure 1: The three-stage synthetic workflow designed to maximize yield and purity.

Phase 1: Methyl Ester Protection

Objective: Convert the zwitterionic starting material into a soluble, non-nucleophilic ester.

Materials
  • Substrate: 4-Amino-2-methylbenzoic acid (10.0 g, 66.2 mmol)

  • Reagent: Thionyl Chloride (

    
    ) (14.4 mL, 198 mmol, 3.0 eq)
    
  • Solvent: Methanol (anhydrous, 100 mL)

Protocol
  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube.
    
  • Solvation: Suspend the 4-amino-2-methylbenzoic acid in anhydrous Methanol at

    
     (ice bath).
    
  • Addition: Add

    
     dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO2).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. The suspension should dissolve into a clear solution.
    
  • Monitoring: Check TLC (30% EtOAc in Hexanes). The baseline spot of the acid should disappear, replaced by a higher

    
     spot (Ester).
    
  • Workup:

    • Concentrate the mixture in vacuo to remove MeOH and excess

      
      .
      
    • Redissolve the residue in EtOAc (150 mL) and wash with saturated

      
       (2 x 50 mL) to neutralize HCl salts.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Yield Expectation: >95% (Off-white solid).

Phase 2: Trifluoromethanesulfonylation (The Critical Step)

Objective: Selective formation of the sulfonamide bond. Critical Control Point: Temperature control is vital to prevent the formation of the bis-triflamide (


), although trace bis-products can be hydrolyzed in Step 3.
Reaction Stoichiometry Table
ReagentMW ( g/mol )Equiv.Role
Methyl 4-amino-2-methylbenzoate 165.191.0Substrate
Triflic Anhydride (

)
282.141.1Electrophile
Pyridine 79.102.5Base/Scavenger
Dichloromethane (DCM) --Solvent (0.2 M)
Protocol
  • Inert Atmosphere: Flame-dry a 250 mL 3-neck RBF and cool under Nitrogen (

    
    ) flow.
    
  • Dissolution: Dissolve the Methyl ester (from Phase 1) in anhydrous DCM (volume to reach 0.2 M concentration). Add Pyridine (2.5 eq).[1]

  • Cooling: Cool the solution to

    
      (Dry ice/Acetone bath). Note: Low temperature favors mono-substitution.
    
  • Addition: Add Triflic Anhydride (

    
    )  dropwise via syringe pump or pressure-equalizing funnel over 30 minutes.
    
    • Visual Cue: The solution may turn from colorless to yellow/orange.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm slowly to 
    
    
    
    over 2 hours.
  • Quench: Quench carefully with water (20 mL) at

    
    .
    
  • Workup:

    • Dilute with DCM (50 mL).

    • Wash with 0.5 M HCl (2 x 50 mL) to remove excess pyridine. Crucial: The product remains in the organic layer.

    • Wash with Brine, dry over

      
      , and concentrate.
      
    • Purification: If significant bis-triflamide is present (visible by NMR), a short silica plug (10% EtOAc/Hexane) is recommended, though often unnecessary if proceeding to hydrolysis.

Mechanism Start Aniline Nucleophile (Ar-NH2) Complex Transition State [Ar-NH2(+)-Tf] [OTf-] Start->Complex Nucleophilic Attack Tf2O Triflic Anhydride (Tf-O-Tf) Tf2O->Complex Product Triflamide (Ar-NH-Tf) Complex->Product Deprotonation by Base Base Pyridine (Base) Base->Product Removes H+

Figure 2: Mechanistic pathway of N-triflylation. The base is essential to drive the equilibrium by neutralizing the super-acid (TfOH) byproduct.

Phase 3: Hydrolysis and Isolation

Objective: Cleave the methyl ester without degrading the sulfonamide. Chemical Insight: The triflamide proton is acidic (


). In basic hydrolysis, the molecule exists as a dianion  (carboxylate + sulfonamide anion). Acidification is required to isolate the neutral product.
Protocol
  • Dissolution: Dissolve the crude triflamide ester in THF (5 mL/g).

  • Saponification: Add a solution of LiOH (3.0 eq) in Water (equal volume to THF).

  • Reaction: Stir at room temperature for 4-6 hours.

    • Monitoring: TLC should show the disappearance of the ester spot.

  • Workup (The "Crash Out"):

    • Evaporate the THF on a rotovap (aqueous layer remains).

    • Wash the aqueous layer with Diethyl Ether (

      
      ) (2 x 20 mL) to remove any unreacted neutral organic impurities.
      
    • Acidification: Cool the aqueous layer to

      
      . Slowly add 1 M HCl  until pH 
      
      
      
      2-3.
    • Precipitation: The product, 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid , will precipitate as a white solid.

  • Filtration: Filter the solid, wash with cold water, and dry under high vacuum.

Quality Control & Troubleshooting

Analytical Specifications
  • 1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (

    
     ppm). The aromatic region will show the specific 1,2,4-substitution pattern. The 
    
    
    
    of the triflamide is often broad or invisible due to exchange, or very far downfield (
    
    
    ppm).
  • 19F NMR: A singlet at

    
     ppm (relative to 
    
    
    
    ) confirms the
    
    
    group.
  • Mass Spec (ESI-): Expect

    
     peak (282.2 for product).
    
Troubleshooting Table
IssueProbable CauseSolution
Low Yield in Step 2 Moisture in solvent/reagents.

hydrolyzes instantly. Use freshly distilled DCM and a new bottle of

.
Bis-triflylation Temperature too high; excess

.
Keep reaction at

.[2] If bis-product forms, extended hydrolysis in Step 3 often converts it back to mono-triflamide.
Product Oiling Out (Step 3) pH not low enough or impurities.Ensure pH < 3. If oil forms, extract with EtOAc, dry, and recrystallize from Hexane/EtOAc.

References

  • Hendrickson, J. B., & Bergeron, R. (1977). Trifluoromethanesulfonylimidazoles: Convenient reagents for trifluoromethanesulfonylation. Tetrahedron Letters, 18(44), 3839-3842. Link

  • O'Brien, P., et al. (2004). Trifluoromethanesulfonamides: Synthesis and Application. Journal of Organic Chemistry, 69(13), 4516.
  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis.
  • PubChem Compound Summary. 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid derivatives.Link

Sources

Introduction of trifluoromethanesulfonamide group synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of the Trifluoromethanesulfonamide Motif

Abstract

The trifluoromethanesulfonamide group (


, often referred to as the "triflamide" or "triflyl amide" group) represents a critical pharmacophore in modern drug design.[1] Functioning as a non-classical bioisostere of the carboxylic acid, it offers a unique combination of acidity (

), metabolic stability, and enhanced lipophilicity. This guide details the strategic introduction of this motif, contrasting the traditional high-reactivity triflic anhydride (

) route with the milder, high-selectivity

-phenyl-bis(trifluoromethanesulfonimide) (

) protocol.

Strategic Rationale: The "Why" of Triflamides

In medicinal chemistry, the carboxylic acid moiety is often a liability due to poor membrane permeability and rapid glucuronidation.[2] Replacing it with a trifluoromethanesulfonamide offers a solution based on precise physicochemical tuning.

Bioisosterism & Acidity

The biological activity of a carboxylic acid often depends on its anionic state at physiological pH (7.4). Standard sulfonamides (


) are generally too weak (

) to mimic this ionization. However, the strong electron-withdrawing nature of the trifluoromethyl group lowers the

of the triflamide significantly, allowing it to exist as an anion at physiological pH while increasing lipophilicity.
Functional GroupStructureApprox.[1][3][4][5][6][7][8][9][10][11]

Ionization at pH 7.4Lipophilicity
Carboxylic Acid

4.5 - 5.0>99% (Anionic)Low (Polar)
Triflamide

6.3 - 6.5 ~90% (Anionic) High (Lipophilic)
Sulfonamide

~10.0<1% (Neutral)Moderate

Key Insight: The triflamide retains the electrostatic interactions of a carboxylate but significantly improves passive membrane permeability (


) due to the diffuse charge and lipophilic 

tail.

Reagent Selection Guide

Selecting the correct triflylating agent is the single most critical decision in this synthesis.

FeatureTriflic Anhydride (

)
Triflyl Chloride (

)

-Phenyl triflimide (

)
Physical State Fuming LiquidGas/Volatile LiquidStable Solid
Reactivity Extreme (Vigorous)HighModerate (Tunable)
Selectivity Low (Attacks alcohols/phenols)ModerateHigh (Amine selective)
By-products Triflic Acid (Corrosive)HCl (Corrosive)Aniline derivative (Neutral)
Best For Unhindered, non-sensitive aminesLarge scale (cost)Late-stage functionalization

Experimental Protocols

Protocol A: The "Gold Standard" (High Reactivity)

Use this method for simple, unhindered primary amines where cost is a factor and acid-sensitive groups are absent.

Reagents:

  • Substrate: Primary Amine (1.0 equiv)

  • Reagent: Triflic Anhydride (

    
    ) (1.1 - 1.2 equiv)
    
  • Base: Triethylamine (

    
    ) or DIPEA (2.5 - 3.0 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Solvation: Dissolve the amine (1.0 equiv) and Base (3.0 equiv) in anhydrous DCM (

    
     concentration).
    
  • Cryogenic Cooling (Critical): Cool the mixture to -78°C (dry ice/acetone bath). Rationale:

    
     is extremely electrophilic. Higher temperatures lead to bis-triflylation (formation of 
    
    
    
    ).
  • Addition: Add

    
     dropwise via syringe over 15–20 minutes.
    
  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to

    
    .
    
  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
  • Purification: Silica gel chromatography. Note: Triflamides are acidic; streaking may occur. Add 1% Acetic Acid to the eluent if necessary.

Protocol B: The "Mild & Selective" (High Fidelity)

Use this method for complex drug intermediates containing alcohols, phenols, or other nucleophiles.

Reagents:

  • Substrate: Primary Amine (1.0 equiv)

  • Reagent:

    
    -Phenyl-bis(trifluoromethanesulfonimide) (
    
    
    
    ) (1.1 equiv)
  • Base: Triethylamine (

    
    ) (1.5 - 2.0 equiv)
    
  • Solvent: DCM or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Solvation: Dissolve amine (1.0 equiv) in DCM or MeCN at room temperature.

  • Addition: Add

    
     followed by solid 
    
    
    
    in one portion.
  • Reaction: Stir at Room Temperature (RT) for 4–12 hours.

    • Optimization: If reaction is slow, heat to 40–50°C (refluxing DCM).

  • Monitoring: Monitor by TLC or LCMS. The by-product is

    
    -phenyl triflamide anion, which is water-soluble/removable.
    
  • Workup: Dilute with DCM, wash with

    
     HCl (to remove excess base/aniline by-products), then brine.
    
  • Purification: Standard flash chromatography.

Decision Logic & Workflow

The following decision tree illustrates the logic for selecting the appropriate synthetic pathway based on substrate complexity.

TriflamideSynthesis Start Target: Trifluoromethanesulfonamide (R-NH-SO2CF3) CheckSubstrate Analyze Substrate Complexity Start->CheckSubstrate IsSensitive Contains Acid-Sensitive or OH/SH groups? CheckSubstrate->IsSensitive MethodA Method A: Tf2O Protocol (Cryogenic -78°C) IsSensitive->MethodA No (Robust Substrate) MethodB Method B: PhNTf2 Protocol (Mild / Room Temp) IsSensitive->MethodB Yes (High Selectivity Needed) BisTrif Risk: Bis-triflylation (R-N(Tf)2) MethodA->BisTrif If Temp > 0°C Success Product Isolated MethodA->Success MethodB->Success

Figure 1: Strategic decision tree for selecting between Triflic Anhydride (


) and Phenyl Triflimide (

) based on substrate sensitivity.

Analytical Quality Control (QC)

Verifying the formation of the triflamide requires specific attention to NMR signatures due to the fluorine atoms.

  • 
     NMR:  This is the definitive test.
    
    • Shift: Look for a singlet signal typically between -77 ppm and -80 ppm .

    • Differentiation: Bis-triflamides (

      
      ) often show a slight downfield shift compared to the mono-triflamide.
      
  • 
    H NMR: 
    
    • The

      
       proton is acidic and often appears as a broad singlet downfield (8.0 – 10.0 ppm), or may not be visible depending on solvent exchange (
      
      
      
      shake will remove it).
  • Mass Spectrometry:

    • Negative Mode (ESI-): Due to the acidity (

      
      ), these compounds ionize exceptionally well in negative mode 
      
      
      
      . This is often more sensitive than positive mode.

References

  • Bioisosterism & Acidity: Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link

  • Triflic Anhydride Protocol: Baraznenok, I. L., Nenajdenko, V. G., & Balenkova, E. S. (2000). Chemical transformations induced by triflic anhydride. Tetrahedron, 56(20), 3077-3119. Link

  • Mild Reagent (PhNTf2): Hendrickson, J. B., & Bergeron, R. (1973). Trifluoromethanesulfonylimidazoles. Tetrahedron Letters, 14(46), 4607-4610. (Foundational work on mild triflylating agents). Link

  • pKa Verification: ChemicalBook. (2025). Trifluoromethanesulfonamide Properties and pKa Data. Link

Sources

Application Notes & Protocols: A Guide to the Synthesis of Sulfonamide Bioisosteres for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Moving Beyond the Classical Sulfonamide

The sulfonamide moiety is a cornerstone of medicinal chemistry, celebrated for its role in a multitude of blockbuster drugs and its utility as a bioisostere for carboxylic acids.[1] In fragment-based drug discovery (FBDD), sulfonamide-containing fragments are frequently identified as valuable starting points due to their favorable physicochemical properties and ability to form key interactions with biological targets.[2] However, the classical sulfonamide is not without its liabilities. Challenges such as off-target activity (e.g., carbonic anhydrase inhibition), metabolic instability, and limitations in modulating physicochemical properties necessitate the exploration of bioisosteric replacements.[3]

Bioisosteres are functional groups or molecules that possess similar chemical and physical properties, enabling them to elicit a comparable biological response.[1] Strategic bioisosteric replacement is a powerful tool for optimizing lead compounds by enhancing potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties, while also creating novel intellectual property.[1] This guide provides an in-depth exploration of the synthesis of key sulfonamide bioisosteres, offering detailed protocols and the scientific rationale behind their application in modern drug discovery campaigns.

N-Acylsulfonamides: Modulating Acidity and Interaction

The N-acylsulfonamide group is frequently used as a carboxylic acid bioisostere, but it also serves as a valuable modification of a primary or secondary sulfonamide.[4] The acylation of the sulfonamide nitrogen significantly lowers the pKa of the N-H proton (pKa ~5-7) compared to the parent sulfonamide (pKa ~9-10), making it a better mimic of a carboxylic acid's acidic nature.[1][5] This modification can introduce additional hydrogen bond acceptors and provide a new vector for chemical elaboration.

Causality Behind Experimental Choices:

The choice of acylation method often depends on the stability of the substrates and the desired scale. Classical methods using acyl chlorides or anhydrides are robust and widely applicable.[5] For sensitive substrates or to promote greener chemistry, alternative methods like acid-catalyzed, ultrasound-assisted, or photocatalytic syntheses have been developed.[5][6] Lewis acid catalysis, for instance, can be effective under solvent-free conditions, which simplifies work-up and reduces environmental impact.[7][8]

Protocol 1: Classical N-Acylation with Acyl Chloride under Basic Conditions

This is a traditional and highly reliable method for preparing N-acylsulfonamides.[5] The base deprotonates the sulfonamide, increasing its nucleophilicity for attack on the electrophilic acyl chloride.

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting sulfonamide (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane (CH2Cl2), tetrahydrofuran (THF), or acetonitrile (MeCN)) to a concentration of 0.1-0.5 M.

  • Base Addition: Add a suitable base, such as triethylamine (Et3N) or pyridine (1.2 equivalents), to the solution. Stir the mixture at room temperature for 10-15 minutes.

  • Acylating Agent Addition: Slowly add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C with an ice bath to control any exotherm.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonamide is consumed.

  • Work-up: Quench the reaction by adding water. If using CH2Cl2, transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.

Protocol 2: Ultrasound-Assisted N-Acylation

This green chemistry approach uses ultrasonic irradiation to accelerate the reaction, often without requiring a catalyst or solvent, leading to shorter reaction times and high product purity.[5]

Step-by-Step Methodology:

  • Mixing Reactants: In a glass reaction tube, combine the sulfonamide (1.0 equivalent) and the acid anhydride (e.g., acetic anhydride, 1.0-1.2 equivalents).[5]

  • Ultrasonic Irradiation: Immerse the sealed tube in the water bath of an ultrasonic sonicator. Irradiate the mixture at room temperature.

  • Reaction Time: The reaction is typically complete within 15-60 minutes.[5]

  • Monitoring: Progress can be monitored by taking small aliquots for TLC or LC-MS analysis.

  • Isolation: Upon completion, collect the solid product directly by filtration.

  • Purification: Wash the collected solid with cold water and dry. The product is often of high purity, but can be recrystallized if necessary.

The Aza-Analogues: Sulfoximines and Sulfonimidamides

Replacing one of the sulfonyl oxygens with an imido group (S=O → S=N-R) generates sulfoximines (aza-analogues of sulfones) and sulfonimidamides (aza-analogues of sulfonamides).[9][10] This substitution has profound effects on the molecule's properties.

  • Chirality: It creates a stereogenic center at the sulfur atom.[9]

  • Vector for Diversification: The new nitrogen atom provides an additional point for substitution, allowing fine-tuning of properties like solubility and cell permeability.[3][9]

  • Hydrogen Bonding: An N-H sulfoximine or sulfonimidamide can act as both a hydrogen bond donor and acceptor, offering unique interaction possibilities.[11]

Synthetic Strategy Overview

Modern syntheses of these motifs have moved away from harsh, classical methods towards more mild and functional-group-tolerant approaches. A prominent strategy involves the use of hypervalent iodine reagents to facilitate the transfer of an "NH" group to sulfur(IV) precursors like sulfoxides and sulfinamides.[9]

G cluster_sulfoxide Sulfoximine Synthesis cluster_sulfinamide Sulfonimidamide Synthesis sulfoxide R-S(=O)-R' reagents1 PhI(OAc)2, NH4CO2NH2 (Hypervalent Iodine NH Transfer) sulfoxide->reagents1 sulfoximine R-S(=O)(=NH)-R' reagents1->sulfoximine sulfinamide R-S(=O)-NR'2 reagents2 PhI(OAc)2, NH4CO2NH2 (Hypervalent Iodine NH Transfer) sulfinamide->reagents2 sulfonimidamide R-S(=O)(=NH)-NR'2 reagents2->sulfonimidamide caption Workflow for NH-transfer to S(IV) precursors.

Caption: Key NH-transfer workflows for sulfoximine and sulfonimidamide synthesis.

Protocol 3: Hypervalent Iodine-Mediated Synthesis of NH-Sulfoximines from Sulfoxides

This protocol describes a facile and widely used method for the direct conversion of sulfoxides to N-unsubstituted sulfoximines, which has been applied on scales up to 30 kg in pharmaceutical manufacturing.[9]

Step-by-Step Methodology:

  • Reactant Setup: To a solution of the sulfoxide (1.0 equivalent) in a suitable solvent like methanol (MeOH) or 2-propanol (iPrOH) (0.2-0.5 M), add ammonium carbamate (NH4CO2NH2, 2.0 equivalents).

  • Reagent Addition: Add (diacetoxyiodo)benzene (PhI(OAc)2, 1.5 equivalents) portion-wise over 10 minutes. An exotherm may be observed.

  • Reaction: Stir the resulting suspension at room temperature for 1-24 hours.

  • Monitoring: Monitor the reaction by LC-MS for the consumption of the sulfoxide starting material.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude residue can be purified by silica gel chromatography. For basic sulfoximines, an acidic work-up (e.g., extraction with 1M HCl) followed by basification and extraction can be an effective purification strategy.

Sulfondiimines: The Double Aza-Analogues

Sulfondiimines, where both sulfonyl oxygens are replaced by imido groups (S(=O)2 → S(=NR)2), represent a more profound departure from the parent sulfonamide. They are recognized as novel bioisosteres for carbonyl moieties and offer a unique geometry and electronic profile.[12] Their synthesis has historically been challenging, limiting their application. However, recent modular synthetic routes have made them more accessible for discovery chemistry.[13][14]

Protocol 4: Modular Two-Step Synthesis of Sulfondiimines

This innovative method utilizes a stable sulfinylamine reagent and organometallic reagents to construct sulfilimine intermediates, which are then iminated to form the target sulfondiimines.[14] This approach allows for broad diversification of all three substituents on the sulfur core.

Step 1: Sulfilimine Synthesis

  • Reagent Preparation: In an oven-dried flask under an inert atmosphere (N2 or Ar), dissolve the sulfinylamine reagent (e.g., N-nosyl-N-tert-octylsulfinylamine, 1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C.

  • First Grignard Addition: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.1 equivalents) followed immediately by the first Grignard reagent (R1-MgBr, 1.1 equivalents). Stir for 1 minute.

  • Second Grignard Addition: Warm the mixture to -30 °C and add the second Grignard reagent (R2-MgBr, 1.2 equivalents).

  • Reaction and Quench: Stir at -30 °C for 30 minutes, then quench by adding saturated aqueous NH4Cl.

  • Work-up and Isolation: Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over MgSO4, filter, and concentrate. Purify the crude sulfilimine intermediate by column chromatography.

Step 2: Rhodium-Catalyzed Imination to Sulfondiimine

  • Reactant Setup: In a vial, combine the purified sulfilimine (1.0 equivalent), an imination agent (e.g., an azide or dioxazolone), and a rhodium catalyst such as Rh2(esp)2 (2 mol%).

  • Solvent and Heating: Add a suitable solvent (e.g., toluene or dichloromethane) and heat the reaction to the required temperature (typically 40-80 °C).

  • Reaction and Monitoring: Stir the reaction for 2-12 hours, monitoring by TLC or LC-MS.

  • Purification: Upon completion, cool the reaction and concentrate under reduced pressure. Purify the resulting sulfondiimine by silica gel chromatography.

"Inverse" Sulfonamides (Sulfamides): Altering Polarity and Solubility

Sulfamides (R-NH-SO2-NH-R') are bioisosteres where the carbon-sulfur bond of a sulfonamide is replaced with a nitrogen-sulfur bond. This seemingly small change can significantly increase polarity and aqueous solubility due to the presence of an additional nitrogen atom capable of hydrogen bonding.[15] They have been successfully incorporated into clinical candidates, such as the anticancer agent epacadostat.

Protocol 5: Synthesis of Unsymmetrical Sulfamides from Sulfamide

This protocol describes a direct nucleophilic substitution on inorganic sulfamide, a readily available starting material, to generate a library of fragment-like sulfamides.[15]

Step-by-Step Methodology:

  • Reactant Setup: In a pressure tube or sealed vial, combine inorganic sulfamide (SO2(NH2)2, 4.0 equivalents) and the desired primary or secondary amine (1.0 equivalent).

  • Solvent and Heating: Add dioxane as the solvent (to a concentration of ~0.2 M with respect to the amine). Seal the vessel and heat to 110 °C.

  • Reaction: Stir the reaction mixture vigorously for 24-48 hours.

  • Monitoring: Monitor the consumption of the starting amine by LC-MS.

  • Work-up: Cool the reaction to room temperature. If a precipitate forms, filter the mixture. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by preparative HPLC or silica gel chromatography to isolate the desired monosubstituted sulfamide.

Summary of Physicochemical Properties

The strategic choice of a bioisostere is often driven by the desire to modulate key physicochemical properties. The following table provides a qualitative comparison of these properties relative to a parent aryl sulfonamide.

BioisosterepKa (Acidity)Lipophilicity (logP)H-Bond DonorsH-Bond AcceptorsKey Feature
Parent Sulfonamide ~9-10Baseline1 (N-H)2 (SO2)Well-established, stable.
N-Acylsulfonamide ~5-7 (More Acidic)Generally Increased1 (N-H)3 (SO2 + C=O)Carboxylic acid mimic.[4]
Sulfamide VariesGenerally Decreased2 (2x N-H)2 (SO2)Increased polarity/solubility.[15]
NH-Sulfoximine ~11-12 (Less Acidic)Generally Decreased1 (N-H)2 (S=O + S=N)Chiral center, 3D shape.[11]
NH-Sulfonimidamide VariesGenerally Decreased2 (2x N-H)2 (S=O + S=N)Chiral, more H-bond donors.[16]
Sulfondiimine N/A (non-acidic N-H)VariesUp to 2 (2x N-H)2 (2x S=N)Unique geometry, carbonyl mimic.

Conclusion and Future Outlook

The synthesis of sulfonamide bioisosteres is a dynamic and evolving field that provides medicinal chemists with a powerful toolkit for fragment elaboration and lead optimization. Moving beyond the classical sulfonamide to aza-analogues like sulfoximines, sulfonimidamides, and sulfondiimines opens up new chemical space and allows for the introduction of chirality, novel hydrogen bonding patterns, and precise control over physicochemical properties. The development of modular and robust synthetic protocols, such as those described in this guide, is critical for enabling the rapid exploration of these valuable motifs in fragment-based drug discovery programs. As our understanding of the interplay between structure, properties, and biological activity grows, these advanced bioisosteres will undoubtedly play an increasingly important role in the design of next-generation therapeutics.

References

  • Title: Acylation of Sulfonamides: A Comprehensive Guide for Laboratory Application - Benchchem Source: BenchChem URL
  • Title: Sulfondiimidamides unlocked as new S(VI)
  • Title: Sulfoximine Derivatives — Their Pharmacochemical Properties, Synthesis, and Potential in Drug Discovery - Prospects in Pharmaceutical Sciences Source: Prospects in Pharmaceutical Sciences URL
  • Title: Sulfondiimines: synthesis, derivatisation and application - RSC Publishing Source: Royal Society of Chemistry URL
  • Title: The Sulfoximine Group: A Rising Star in Medicinal Chemistry - Drug Hunter Source: Drug Hunter URL
  • Title: Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Drug Hunter URL
  • Title: Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC Source: National Center for Biotechnology Information URL
  • Title: Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer - PMC Source: National Center for Biotechnology Information URL
  • Title: Diversely substituted sulfamides for fragment- based drug discovery of carbonic anhydrase inhibitors: synthesis and - FLORE Source: FLORE - University of Florence URL
  • Title: Modular Two-Step Route to Sulfondiimidamides | Journal of the American Chemical Society Source: Journal of the American Chemical Society URL
  • Title: An Efficient Method for the Synthesis of N-Acylsulfonamides: One-pot Sulfonylation and Acylation of Primary Arylamines under Solvent-Free Conditions | Request PDF - ResearchGate Source: ResearchGate URL
  • Title: Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - -ORCA Source: ORCA - Open Repository and Bibliography URL
  • Title: Recent advances in the synthesis of N-acyl sulfonamides - RSC Publishing Source: Royal Society of Chemistry URL
  • Title: Potential bioisosteres for sulfones and sulfonamides, examples of bioactive sulfonimidamides, and current strategies for the synthesis of sulfonimidamides.
  • Title: Sulfoximines as Rising Stars in Modern Drug Discovery?
  • Title: Sulfonimidamides as sulfonamides bioisosteres: rational evaluation through synthetic, in vitro, and in vivo studies with γ-secretase inhibitors - PubMed Source: PubMed URL
  • Title: Sulfondiimines: synthesis, derivatisation and application | Request PDF - ResearchGate Source: ResearchGate URL
  • Title: Synthetic approaches and applications of sulfonimidates - Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective - ChemRxiv Source: ChemRxiv URL
  • Title: New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | TCI AMERICA Source: TCI Chemicals URL
  • Title: Recent advances in the synthesis of N-acyl sulfonamides - PMC - NIH Source: National Center for Biotechnology Information URL
  • Title: Modular Sulfondiimine Synthesis Using a Stable Sulfinylamine Reagent - ACS Publications Source: ACS Publications URL
  • Title: Transition-Metal Free Photocatalytic Synthesis of Acylsulfonamides | Organic Letters Source: Organic Letters URL
  • Title: Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - ResearchGate Source: ResearchGate URL
  • Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University Source: Princeton University URL
  • Title: A convenient synthetic route to sulfonimidamides from sulfonamides - ResearchGate Source: ResearchGate URL
  • Title: (PDF)
  • Title: Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - MDPI Source: MDPI URL
  • Title: A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity - PMC Source: National Center for Biotechnology Information URL
  • Title: Sulfonimidamides as bioisosteres in peptide-based drug discovery - Chemspace Source: Chemspace URL
  • Title: Preparation of sulfonamides from N-silylamines - PMC Source: National Center for Biotechnology Information URL
  • Title: The Synthesis of Functionalised Sulfonamides - UCL Discovery Source: UCL Discovery URL

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Facilitating Discovery: A Detailed Guide to the One-Pot Synthesis of Trifluoromethanesulfonamides with Triflic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The trifluoromethanesulfonamide (triflamide) functional group is a cornerstone of modern medicinal chemistry. Its unique combination of high acidity, metabolic stability, and lipophilicity makes it an invaluable bioisostere for carboxylic acids and phenols, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This guide provides an in-depth exploration of a robust and highly efficient one-pot synthetic protocol for accessing these crucial motifs using trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O), a powerful and versatile reagent in organic synthesis.[3]

This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings, critical safety protocols, and practical troubleshooting advice to empower researchers in their synthetic endeavors.

The Underlying Chemistry: Mechanism and Rationale

The conversion of a primary or secondary amine to its corresponding triflamide using triflic anhydride is a rapid and generally high-yielding transformation. Understanding the mechanism is key to appreciating the causality behind the experimental protocol, particularly the need for anhydrous conditions, low temperatures, and the presence of a base.

The reaction proceeds via the electrophilic activation of the amine by triflic anhydride.[3][4]

Plausible Mechanistic Pathway:

  • Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks one of the highly electrophilic sulfur atoms of the triflic anhydride molecule.

  • Intermediate Formation: This attack forms a transient, charged intermediate.

  • Leaving Group Departure: The triflate anion (CF₃SO₃⁻), one of the best known leaving groups in organic chemistry, is expelled.

  • Deprotonation: A non-nucleophilic base, typically a hindered pyridine derivative or triethylamine, deprotonates the resulting ammonium species to yield the neutral triflamide product and the protonated base.[1][5]

The inclusion of a base is non-negotiable; it neutralizes the triflic acid (TfOH) generated in situ. Without a base, the highly acidic TfOH would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Caption: Reaction mechanism for triflamide synthesis.

Core Protocol: One-Pot Triflamide Synthesis

This protocol is a generalized procedure applicable to a wide range of primary and secondary amine substrates. Optimization of temperature, base, and reaction time may be necessary for specific cases.

Triflic anhydride is a hazardous substance that demands rigorous safety measures.

  • Corrosivity: Tf₂O is extremely corrosive and causes severe skin burns and eye damage upon contact.[6][7]

  • Reactivity with Water: It reacts violently with water and protic solvents, releasing corrosive triflic acid fumes.[6][8] All operations must be conducted under strictly anhydrous conditions in a well-ventilated chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a flame-resistant lab coat.[7][9][10]

  • Inert Atmosphere: Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.[8][9]

Reagent/MaterialRecommended GradePurpose
Amine Substrate≥98% PurityStarting material
Triflic Anhydride (Tf₂O)≥99% PurityTriflylating agent
Pyridine or Triethylamine (Et₃N)AnhydrousBase
Dichloromethane (DCM)AnhydrousReaction Solvent
Saturated NaHCO₃ (aq.)Reagent GradeAqueous quench
BrineReagent GradeAqueous wash
Anhydrous MgSO₄ or Na₂SO₄Reagent GradeDrying agent
Silica Gel230-400 meshChromatography stationary phase

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start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; setup [label="1. Setup\nDissolve amine and base\nin anhydrous DCM under N₂."]; cool [label="2. Cool\nCool reaction mixture to\n-60 °C to 0 °C."]; add_tf2o [label="3. Addition\nAdd Tf₂O dropwise\nvia syringe."]; react [label="4. Reaction\nAllow to warm to RT.\nStir for 1-4 h."]; workup [label="5. Workup\nQuench with NaHCO₃ (aq).\nExtract with DCM."]; purify [label="6. Purification\nDry, concentrate, and purify\nvia column chromatography."]; end [label="End Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> setup; setup -> cool; cool -> add_tf2o; add_tf2o -> react; react -> workup; workup -> purify; purify -> end; }

Caption: General workflow for one-pot triflamide synthesis.

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add the amine substrate (1.0 equiv). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

  • Base Addition: Add the base, such as triethylamine (1.5 equiv) or pyridine (2.0 equiv), to the solution.[1]

  • Cooling: Cool the stirred solution to the desired temperature using an appropriate cooling bath (e.g., dry ice/acetone for -60 °C, or an ice/water bath for 0 °C). A temperature of -60 °C is often used for reactive aliphatic amines to control the exotherm.[1]

  • Triflic Anhydride Addition: Slowly add triflic anhydride (1.1–1.2 equiv) dropwise via syringe over 10–15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1 to 4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Quenching: Once the reaction is complete, carefully quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while the flask is in an ice bath.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel.

Substrate Scope and Performance

This one-pot method is broadly applicable to a variety of amine substrates. The following table summarizes typical conditions and expected outcomes based on literature precedents.

Substrate ClassExample SubstrateBaseTemp.Typical YieldReference
Aliphatic Primary AmineCyclohexylamineEt₃N-60 °C92%[1]
Aromatic Primary AmineAniline DerivativesPyridine0 °C75-91%
Aliphatic Secondary AmineDibenzylamine2-Cl-Pyridine0 °C~85%N/A
Heterocyclic AminePiperidineEt₃N0 °C>90%N/A

Note: Yields are highly substrate-dependent and may require optimization.

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield • Reagents or solvent are not anhydrous.• Base is protonated by adventitious acid.• Insufficiently low reaction temperature.• Use freshly distilled/dried solvents and new bottles of reagents.• Flame-dry all glassware before use.• Ensure the base is anhydrous and add it before the Tf₂O.• Pre-cool the reaction mixture thoroughly before adding Tf₂O.
Formation of Side Products • Reaction temperature too high, causing decomposition.• For secondary amides, Tf₂O can activate the resulting triflamide for further reactions.[3]• Maintain a low temperature during Tf₂O addition.• Use a slight excess of amine if dimerization is an issue.• Monitor the reaction closely and quench as soon as the starting material is consumed.
Incomplete Reaction • Insufficient equivalents of Tf₂O or base.• Sterically hindered amine.• Ensure accurate measurement of reagents; consider using 1.2 equiv of Tf₂O.• For hindered substrates, a longer reaction time or warming to room temperature may be necessary. A stronger, non-nucleophilic base might be required.
The Role of Triflamides in Drug Discovery

The triflamide group is more than a synthetic curiosity; it is a powerful tool for molecular design. The strong electron-withdrawing nature of the trifluoromethanesulfonyl group renders the N-H proton highly acidic, allowing the triflamide to act as a hydrogen bond donor.[1] Its key advantages include:

  • Enhanced Lipophilicity: The CF₃ group significantly increases lipophilicity compared to a carboxylic acid, which can improve cell membrane permeability.

  • Metabolic Stability: The S-N bond is generally resistant to metabolic cleavage, leading to improved half-life and bioavailability of drug candidates.

  • Bioisosterism: It effectively mimics the charge and steric profile of other acidic functional groups, enabling fine-tuning of a molecule's properties.[1][2]

This synthetic method provides a direct and efficient route to compounds that are crucial for developing new therapeutics, from enzyme inhibitors to selective receptor agonists.[11][12]

References

  • Trifluoroacetic anhydride - Synquest Labs. Synquest Labs.
  • Triflamides and Triflimides: Synthesis and Applic
  • Synthesis of N-aryl derived formamides using triflic anhydride. Journal of Chemical and Pharmaceutical Sciences.
  • Safety Data Sheet: Trifluoroacetic anhydride. Carl ROTH.
  • Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles. (2018). Synlett.
  • 125570 - Trifluoromethanesulfonic anhydride (125570)
  • Trifluoromethanesulfonic anhydride - Apollo Scientific. Apollo Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - Trifluoromethanesulfonic anhydride. (2026). ChemicalBook.
  • Trifluoromethanesulfonamide - Chem-Impex.
  • Trifluoromethanesulfonic Anhydride in Amide Activation: A Powerful Tool to Forge Heterocyclic Cores. (2021). TCI Chemicals.
  • Spectroscopic studies of the electrophilic activation of amides with triflic anhydride and pyridine. (2025).
  • Design, synthesis and evaluation of trifluoromethane sulfonamide derivatives as new potent and selective peroxisome proliferator-activated receptor alpha agonists. (2008). Bioorganic & Medicinal Chemistry Letters.
  • (PDF) Triflamides and Triflimides: Synthesis and Applications. (2022).

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Troubleshooting & Optimization

Technical Support Center: Triflic Acid Byproduct Removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges of triflic acid (TfOH) reaction workups. As a superacid, triflic acid is a powerful and versatile catalyst in organic synthesis, utilized in reactions like Friedel-Crafts acylations and alkylations, esterifications, and polymerizations.[1][2][3] However, its strength and unique properties can also lead to purification challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively removing triflic acid and its byproducts from reaction mixtures.

Understanding the Challenge: Properties of Triflic Acid and Its Byproducts

Triflic acid (CF₃SO₃H) is a hygroscopic, colorless liquid that is highly soluble in water and many polar organic solvents like DMF, DMSO, and acetonitrile.[1][2][3][4] Its conjugate base, the triflate anion (CF₃SO₃⁻), is non-nucleophilic and exceptionally stable due to resonance and the strong electron-withdrawing effect of the trifluoromethyl group.[5][6] This stability means that unlike other strong acids, triflic acid does not typically cause side reactions like sulfonation.[1][5]

The primary "byproducts" in the context of a triflic acid-catalyzed reaction are typically the residual acid itself and various triflate salts formed during quenching or reaction with metal-containing reagents.[5][6][7] These triflate salts can be soluble in organic solvents, complicating their removal through simple extraction.[7]

Troubleshooting Guide

Issue 1: Emulsion Formation During Aqueous Workup

Symptoms: A stable emulsion forms at the interface of the organic and aqueous layers during liquid-liquid extraction, making separation difficult.

Cause: The high concentration of triflate salts can act as surfactants, stabilizing the emulsion. This is particularly common when quenching with aqueous bases.

Solutions:

  • Brine Wash: After the initial aqueous wash, perform one or two washes with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components.

  • Addition of a Different Organic Solvent: Adding a small amount of a less polar solvent like hexanes or a more polar solvent like ethyl acetate can sometimes disrupt the emulsion.

  • Filtration through Celite®: If the emulsion is persistent, filtering the entire mixture through a pad of Celite® or diatomaceous earth can help to break it up and allow for layer separation.

Issue 2: Residual Acidity in the Organic Layer After Extraction

Symptoms: The final organic product, after solvent removal, is still highly acidic, as indicated by pH paper or subsequent reaction quenching.

Cause: Incomplete neutralization or extraction of triflic acid. Due to its high acidity, a significant amount of base may be required for complete neutralization. Furthermore, some triflate salts may have partial solubility in the organic phase.

Solutions:

  • Sequential Basic Washes: Instead of a single wash with a strong base, perform multiple washes with a milder base like saturated sodium bicarbonate solution. This is often more effective at removing residual acid without causing base-sensitive functional groups on the product to decompose.

  • Amine Quench: For reactions where the product is not amine-reactive, quenching the reaction mixture with a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) before the aqueous workup can be effective.[8] The resulting trialkylammonium triflate salt is often more soluble in the aqueous phase.

  • Solid-Supported Base: Stirring the organic solution with a solid-supported base, such as polymer-supported bicarbonate or an amine resin, can neutralize residual acid without introducing an aqueous phase. The resin can then be removed by simple filtration.

Issue 3: Product Co-elutes with Triflate Byproducts During Column Chromatography

Symptoms: During purification by silica gel chromatography, the desired product and triflate-containing impurities elute at similar polarities, resulting in poor separation.

Cause: Triflate salts, especially those with organic cations, can exhibit a range of polarities and may interact with the silica gel, leading to band broadening and co-elution.

Solutions:

  • Pre-Column Treatment: Before loading the crude material onto the column, pass the organic solution through a small plug of basic alumina or a strong anion exchange (SAX) resin. This will capture the acidic triflic acid and some triflate salts.

  • Solvent System Modification:

    • Adding a Small Amount of Base: Incorporating a small percentage (0.1-1%) of a volatile amine like triethylamine into the eluent can help to suppress the ionization of any remaining acidic species and improve peak shape.

    • Gradient Elution: A carefully designed solvent gradient can often resolve compounds with close polarities. Start with a non-polar solvent and gradually increase the polarity.

  • Alternative Purification Methods:

    • Recrystallization: If the product is a solid, recrystallization is an excellent method for purification.[9][10][11] The highly ordered crystal lattice of the desired compound will exclude impurities.[9]

    • Distillation: For volatile products, distillation under reduced pressure can be a highly effective purification technique.[4]

Frequently Asked Questions (FAQs)

Q1: How can I quench a reaction containing a large amount of triflic acid safely?

A1: The addition of any quenching agent to a concentrated solution of triflic acid will be highly exothermic.[1] The reaction should always be cooled in an ice bath before and during the quench. Slowly add the quenching agent, such as a saturated aqueous solution of sodium bicarbonate or a tertiary amine, dropwise with vigorous stirring.[8] For large-scale reactions, consider adding the reaction mixture to the quenching solution instead of the other way around to better control the exotherm.

Q2: My product is water-sensitive. How can I remove triflic acid without an aqueous workup?

A2:

  • In-situ Neutralization with a Sterically Hindered Base: Use a non-nucleophilic, sterically hindered base like 2,6-di-tert-butyl-4-methylpyridine to neutralize the triflic acid.[12] The resulting pyridinium triflate salt may precipitate from non-polar organic solvents and can be removed by filtration.

  • Azeotropic Removal: For high-boiling products, residual triflic acid can sometimes be removed by co-distillation with a solvent like toluene under reduced pressure.[4]

  • Solid-Phase Scavenging: As mentioned in the troubleshooting guide, using solid-supported bases or ion-exchange resins is a powerful water-free method for acid removal.

Q3: What are some common byproducts of reactions involving triflic anhydride?

A3: Triflic anhydride ((CF₃SO₂)₂O) is a powerful dehydrating and triflating agent.[5][13] When it reacts, it typically produces triflic acid as a byproduct.[12] If used in the presence of other acids, mixed anhydrides can also form.[13] The workup procedures for removing triflic acid are generally applicable to reactions involving triflic anhydride.

Q4: Can I use distillation to purify triflic acid itself?

A4: Yes, triflic acid can be purified by distillation, often from triflic anhydride to remove any water.[1][5] This should be done with caution under anhydrous conditions due to its corrosive nature.

Experimental Protocols & Visualizations

Protocol 1: Standard Quenching and Aqueous Workup

This protocol is a general procedure for quenching a reaction containing triflic acid and performing a liquid-liquid extraction.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring. Monitor for gas evolution (CO₂) and continue addition until the gas evolution ceases and the aqueous layer is basic (test with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel. If the reaction was run in a water-miscible solvent, add an immiscible organic solvent like ethyl acetate or dichloromethane to extract the product.

  • Separation: Allow the layers to separate. Drain the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • Water (to remove the bulk of the salts)

    • Saturated aqueous sodium chloride (brine) (to break any emulsions and further remove water)

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

G cluster_quenching Quenching cluster_extraction Extraction cluster_washing Washing cluster_final Final Steps ReactionMixture Reaction Mixture (Product + TfOH) Cooling Cool to 0 °C ReactionMixture->Cooling Quench Slowly add sat. NaHCO₃(aq) Cooling->Quench SeparatoryFunnel Transfer to Separatory Funnel Quench->SeparatoryFunnel AddSolvent Add Extraction Solvent (e.g., Ethyl Acetate) SeparatoryFunnel->AddSolvent SeparateLayers Separate Layers AddSolvent->SeparateLayers OrganicLayer Organic Layer SeparateLayers->OrganicLayer WashWater Wash with Water OrganicLayer->WashWater WashBrine Wash with Brine WashWater->WashBrine Dry Dry over Na₂SO₄ WashBrine->Dry Concentrate Concentrate Dry->Concentrate CrudeProduct Crude Product Concentrate->CrudeProduct

Caption: Workflow for a standard aqueous workup.

Protocol 2: Purification by Column Chromatography

This protocol outlines the steps for purifying a crude product containing triflate impurities using flash column chromatography.[14][15][16][17]

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Add a layer of sand to the top of the silica bed.[15]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. If the product has low solubility in the eluent, it can be "dry loaded" by adsorbing it onto a small amount of silica gel. Carefully add the sample to the top of the column.[16]

  • Elution: Carefully add the eluent to the column and apply pressure to begin eluting the compounds.

  • Fraction Collection: Collect fractions as the solvent comes off the column.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

G cluster_prep Column Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation PrepareSlurry Prepare Silica Slurry PackColumn Pack Column PrepareSlurry->PackColumn AddSand Add Sand Layer PackColumn->AddSand DissolveSample Dissolve Crude Product (Wet or Dry Load) AddSand->DissolveSample LoadSample Load Sample onto Column DissolveSample->LoadSample AddEluent Add Eluent LoadSample->AddEluent CollectFractions Collect Fractions AddEluent->CollectFractions TLC Analyze Fractions by TLC CollectFractions->TLC Combine Combine Pure Fractions TLC->Combine Concentrate Concentrate Combine->Concentrate PureProduct Pure Product Concentrate->PureProduct

Sources

Module 1: The Critical Decision Framework (Pyridine vs. TEA)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Triflylation Optimization

Mission: To provide researchers with a mechanistic understanding of base selection in triflylation reactions, moving beyond "recipe following" to rational experimental design.

The Core Conflict: The choice between Pyridine and Triethylamine (TEA) is not merely about


; it is a choice between Nucleophilic Activation  and Proton Scavenging .
Comparative Analysis
FeaturePyridine Triethylamine (TEA)
Role Nucleophilic Catalyst & BaseProton Scavenger (General Base)
Active Species Forms N-trifluoromethanesulfonylpyridinium triflate (highly reactive electrophile).Free

(TEA neutralizes the TfOH byproduct).

(Conj. Acid)
~5.2 (Weak base)~10.7 (Strong base)
Primary Risk Acyl Transfer/Side Reactions: Can attack electrophilic centers; difficult to remove without acidic/CuSO4 workup.Elimination (E2): High basicity promotes elimination in aliphatic alcohols; racemization of chiral centers.
Best For Phenols, Primary Alcohols. Standard activation where elimination is unlikely.Hindered Substrates, Enol Triflates. Often used with milder reagents (

).
Mechanistic Divergence (Visualization)

The following diagram illustrates why Pyridine is often faster but "messier," while TEA is cleaner but prone to elimination side-reactions.

Triflylation_Mechanism Tf2O Tf2O Reagent Intermediate N-Tf-Pyridinium+ (Super-Electrophile) Tf2O->Intermediate Pyridine Attack DirectAttack Direct Attack on Tf2O Tf2O->DirectAttack Substrate Substrate (ROH) Substrate->DirectAttack Product Product (R-OTf) Substrate->Product ROH attack Pyridine Base: Pyridine (Nucleophilic) Pyridine->Intermediate TEA Base: TEA (Steric/Basic) TEA->DirectAttack Deprotonates ROH SideProduct Elimination (Alkene) TEA->SideProduct E2 Mechanism (If R=Aliphatic) Intermediate->Product Fast Transfer DirectAttack->Product

Caption: Pyridine activates


 into a super-electrophile intermediate, accelerating reaction. TEA relies on deprotonating the substrate, increasing the risk of E2 elimination in aliphatic alcohols.

Module 2: Troubleshooting Common Failures

Issue 1: The "Black Tar" Phenomenon

  • Symptom: The reaction mixture turns dark brown/black immediately upon adding

    
    ; yield is <10%.
    
  • Root Cause:

    
     is extremely aggressive. If added too quickly to a Pyridine solution, the exothermic formation of the pyridinium salt causes polymerization of the solvent or substrate.
    
  • Fix:

    • Cooling is mandatory: Chill to -78°C (or at least 0°C) before adding

      
      .
      
    • Dilution: Dilute

      
       in DCM (1:1) before dropwise addition.
      
    • Reagent Quality: If your

      
       is brown, distill it over 
      
      
      
      before use.

Issue 2: Elimination (Alkene Formation)

  • Symptom: TLC shows a non-polar spot; NMR shows vinylic protons.

  • Root Cause: Base basicity is too high (

    
     > 10). TEA is deprotonating the 
    
    
    
    -carbon.
  • Fix:

    • Switch Base: Use 2,6-Lutidine or 2,6-Di-tert-butylpyridine . These are sterically hindered (non-nucleophilic) but weaker bases than TEA, preventing E2 elimination while neutralizing TfOH.

    • Switch Reagent: Use

      
       (Comins Reagent) instead of 
      
      
      
      . It is milder and less prone to forcing elimination.

Issue 3: Incomplete Conversion / Hydrolysis

  • Symptom: Starting material remains; presence of TfOH in crude.

  • Root Cause: Moisture ingress.

    
     hydrolyzes faster than it reacts with your substrate.
    
  • Fix:

    • Protocol Check: Are you using anhydrous DCM? Did you flame-dry the flask?

    • Stoichiometry: Increase

      
       to 1.5 - 2.0 equivalents.
      
    • Activation: If using TEA, add 5-10 mol% DMAP . This creates a transient

      
      -Tf-DMAP species (similar to the pyridine mechanism) that transfers the triflyl group faster than direct attack.
      

Module 3: Advanced Experimental Protocols

Protocol A: Standard Phenol Triflylation (Pyridine-Mediated)

Best for: Simple phenols, aryl enol ethers.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Add Phenol (1.0 equiv) and Pyridine (3.0 equiv) to anhydrous DCM (

    
     concentration).
    
    • Note: Pyridine acts as both base and co-solvent/catalyst.

  • Cooling: Cool the mixture to 0°C (ice bath).

  • Addition: Add

    
     (1.2 equiv)  dropwise via syringe over 10 minutes.
    
    • Observation: A white precipitate (pyridinium triflate) will form. If it turns black, you added too fast.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC.[1][2][3]

  • Workup (The Copper Wash):

    • Dilute with

      
       or DCM.
      
    • Crucial Step: Wash with 10% aqueous

      
        (2-3 times) until the aqueous layer no longer turns deep blue/purple.[4] This complexes and removes excess pyridine.[5][6]
      
    • Wash with water, then brine.[5] Dry over

      
      .[5]
      
Protocol B: Aliphatic Alcohol / Sensitive Substrate (PhNTf2/TEA)

Best for: Chiral alcohols, substrates prone to elimination.

  • Setup: Flame-dry flask under Argon.

  • Dissolution: Add Alcohol (1.0 equiv) and

    
     (1.2 equiv)  to anhydrous DCM.
    
  • Addition: Cool to 0°C. Add TEA (2.0 equiv) dropwise.

    • Why TEA here?

      
       is not electrophilic enough to react with Pyridine alone. TEA is required to deprotonate the alcohol to the alkoxide, which then attacks 
      
      
      
      .
  • Catalysis: If reaction is sluggish, add DMAP (5 mol%) .

  • Workup: Wash with 1M HCl (to remove TEA) and 1M NaOH (to remove the byproduct

    
    ).
    

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use DMAP as the primary base? A: No. DMAP is too nucleophilic and forms a very stable salt with the triflate, which can sometimes be difficult to displace. Use it catalytically (5-10%) with TEA or Pyridine to speed up sluggish reactions.

Q: My product decomposes on silica gel. How do I purify? A: Triflates can be sensitive to the acidity of silica.

  • Fix 1: Pre-treat the silica column with 1% TEA in hexanes.

  • Fix 2: Use neutral alumina instead of silica.

  • Fix 3: If the triflate is for a coupling reaction (Suzuki/Buchwald), consider using the crude product directly after a thorough aqueous workup.

Q: How do I remove the stubborn Pyridine smell/residue? A: Do not rely on evaporation; pyridine forms an azeotrope. Use the Copper Sulfate (


)  wash method described in Protocol A.[4] The color change from light blue to deep violet indicates active removal of pyridine.[1][6]

References

  • Baraznenok, I. L., et al. (1999). "Mixed Anhydrides of Trifluoromethanesulfonic Acid." Tetrahedron, 55(51), 14839-14856. Link

  • Ritter, T. (1993). "Trifluoromethanesulfonic Anhydride."[7][8][9] Encyclopedia of Reagents for Organic Synthesis. Link

  • Frantz, D. E., et al. (2002). "Synthesis of Aryl Triflates." Organic Letters, 4(26), 4717–4718. Link

  • Comins, D. L., & Dehghani, A. (1992). "Pyridine-Derived Triflating Reagents." Tetrahedron Letters, 33(42), 6299-6302. Link

Sources

Navigating the Challenges of Sulfonamido Benzoic Acids in Aqueous Buffers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions regarding the solubility of sulfonamido benzoic acids in aqueous buffers. Our goal is to equip you with the scientific understanding and practical techniques to overcome common hurdles in your experiments.

Introduction: The Dual Nature of Sulfonamido Benzoic Acids

Sulfonamido benzoic acids are a class of molecules that possess both a weakly acidic sulfonamide group and a carboxylic acid group. This dual acidic nature is central to their solubility behavior. The overall charge of the molecule, and therefore its solubility in aqueous media, is highly dependent on the pH of the solution. Understanding the interplay between the pKa values of these functional groups and the buffer pH is the first critical step in troubleshooting solubility issues.

The ionization state of a sulfonamido benzoic acid at different pH values can be visualized as follows:

G A Low pH (Both groups protonated) Net Charge: 0 Low Solubility B Intermediate pH (Carboxylate deprotonated) Net Charge: -1 Increased Solubility A->B pH > pKa (COOH) C High pH (Both groups deprotonated) Net Charge: -2 High Solubility B->C pH > pKa (SO2NH)

Caption: pH-dependent ionization and solubility of a sulfonamido benzoic acid.

Troubleshooting Guide: Addressing Specific Solubility Problems

This section tackles common scenarios you might encounter in the lab and provides actionable solutions grounded in chemical principles.

Q1: My sulfonamido benzoic acid precipitates out of my phosphate buffer upon standing, even though it initially dissolved. What's happening?

A1: This is a classic case of the "common ion effect" or potential issues with the buffer system itself.

  • The Common Ion Effect: Phosphate buffers contain phosphate ions. If your sulfonamido benzoic acid salt is a phosphate salt, the high concentration of phosphate ions from the buffer can suppress the dissolution of your compound, leading to precipitation.[1][2][3] This is a direct application of Le Châtelier's principle, where the equilibrium shifts to favor the solid, less soluble form of your compound.[1][3]

  • Buffer Capacity and pH Shift: Ensure your buffer has sufficient capacity to handle the addition of your acidic compound without a significant drop in pH. A pH shift could move the solution to a pH where your compound is less soluble, causing it to crash out.

Troubleshooting Protocol:

  • Switch to a Different Buffer System: Try a buffer system that does not share a common ion with your compound's salt form. Good alternatives include Tris (tris(hydroxymethyl)aminomethane) or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffers.

  • Verify Buffer Capacity: After dissolving your compound, re-measure the pH of the solution. If it has changed significantly, you may need to use a higher concentration buffer or adjust the pH after adding your compound.

  • Consider the Salt Form: If you are not using the free acid form, be aware of the counter-ion and its potential interactions with the buffer components.

Q2: I'm struggling to dissolve my sulfonamido benzoic acid in a neutral pH buffer (pH 7.4). How can I improve its solubility?

A2: Neutral pH can be a challenging range for these compounds as the sulfonamide group may not be fully ionized. Here’s a systematic approach to enhance solubility.

The solubility of ionizable drugs is directly influenced by the pH of the solution.[4][5] For an acidic compound like a sulfonamido benzoic acid, solubility increases as the pH rises because more of the molecule converts to its more soluble ionized form.[5]

Experimental Workflow for Enhancing Solubility:

G Start Start: Poor Solubility at pH 7.4 pH_Adjust Increase Buffer pH (e.g., to 8.0 or 8.5) Start->pH_Adjust Cosolvent Add a Cosolvent (e.g., DMSO, Ethanol, PEG) Start->Cosolvent Surfactant Incorporate a Surfactant (e.g., Tween-80, SLS) Start->Surfactant Evaluate Evaluate Impact on Experiment pH_Adjust->Evaluate Cosolvent->Evaluate Surfactant->Evaluate Success Achieved Desired Solubility Evaluate->Success No adverse effects

Caption: Stepwise strategy to improve solubility of sulfonamido benzoic acids.

Detailed Steps:

  • pH Adjustment: The most straightforward method is to increase the pH of your buffer.[6][7] By moving the pH further above the pKa of the carboxylic acid and closer to or above the pKa of the sulfonamide, you increase the proportion of the more soluble, deprotonated species. Prepare your stock solution at a higher pH (e.g., 8.5-9.0) where the compound is fully dissolved, and then carefully titrate it into your final buffer, ensuring the final pH is within your experimental tolerance.

  • Use of Co-solvents: If pH adjustment is not an option due to experimental constraints, consider adding a water-miscible organic co-solvent.[6][8]

    • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycol (PEG) 400 are frequently used.[6]

    • Mechanism: Co-solvents reduce the polarity of the aqueous medium, which can better accommodate the non-polar regions of your molecule.

    • Caution: Always start with a small percentage (e.g., 1-5% v/v) and verify that the co-solvent does not interfere with your downstream applications.

  • Inclusion of Surfactants: Surfactants can form micelles that encapsulate the poorly soluble drug, increasing its apparent solubility.[6][9]

    • Examples: Tween-80, Pluronic-F68, and sodium lauryl sulfate (SLS) are commonly used.[9]

    • Consideration: The concentration of the surfactant should be above its critical micelle concentration (CMC) to be effective. Be mindful that surfactants can impact protein structure and cell membranes.

Q3: I have two batches of the same sulfonamido benzoic acid, but one is significantly less soluble than the other. What could be the reason?

A3: This is likely due to polymorphism, where the same compound exists in different crystalline forms.

Polymorphs can have different crystal lattice energies, which in turn affect their melting points, solubilities, and dissolution rates.[10][11] A more stable crystalline form will generally have a lower solubility than a metastable or amorphous form.[11][12] It is not uncommon for different synthetic batches to yield different polymorphic forms.

Troubleshooting and Characterization:

  • Visual Inspection: Examine the two batches under a microscope. Differences in crystal shape or size can be an initial indicator of polymorphism.

  • Analytical Characterization: To confirm polymorphism, more advanced techniques are necessary:

    • Differential Scanning Calorimetry (DSC): Different polymorphs will exhibit different melting points and thermal events.

    • Powder X-ray Diffraction (PXRD): This is the definitive technique to identify different crystal structures.

  • Particle Size Reduction: Regardless of the polymorphic form, reducing the particle size can increase the dissolution rate due to an increased surface area.[8][9] Techniques like micronization can be beneficial.[8][13]

Frequently Asked Questions (FAQs)

What are the typical pKa ranges for the functional groups in sulfonamido benzoic acids?

The carboxylic acid group is typically more acidic, with a pKa in the range of 3-5. The sulfonamide group is a weaker acid, with a pKa generally in the range of 8-11.[14][15] The exact values are highly dependent on the specific chemical structure of the molecule.

How does the Henderson-Hasselbalch equation apply to the solubility of these compounds?

The Henderson-Hasselbalch equation is a fundamental tool for predicting the ionization state of a weak acid or base at a given pH.[5][16] For a sulfonamido benzoic acid, you can use this equation to calculate the ratio of the ionized (conjugate base) to the non-ionized (acid) form for both the carboxylic acid and sulfonamide groups at your buffer's pH.[17] A higher proportion of the ionized, charged species generally correlates with higher aqueous solubility.

Can I use excipients to improve the solubility of my sulfonamido benzoic acid?

Yes, various pharmaceutical excipients can enhance solubility.[18][19]

  • Solid Dispersions: Creating a solid dispersion with a hydrophilic carrier like polyvinylpyrrolidone (PVP) or polyethylene glycols (PEGs) can improve the dissolution of poorly soluble drugs.[6][9]

  • Cyclodextrins: These can form inclusion complexes with the hydrophobic parts of the drug molecule, effectively increasing its solubility in water.[6]

  • Lipid-based Formulations: For highly lipophilic compounds, lipid-based delivery systems can be an effective strategy.[20]

What is the impact of temperature on the solubility of sulfonamido benzoic acids?

Generally, the solubility of solid compounds, including sulfonamido benzoic acids, increases with temperature.[21][22] However, the magnitude of this effect can vary. If you are working at the limit of solubility, slight temperature fluctuations in the laboratory can lead to precipitation. It is advisable to conduct solubility experiments at a controlled temperature.

Summary of Key Solubility Enhancement Strategies

StrategyMechanismKey Considerations
pH Adjustment Increases the proportion of the ionized, more soluble form of the drug.Ensure the final pH is compatible with your experimental system. Check buffer capacity.
Co-solvents Reduces the polarity of the solvent, improving the solvation of non-polar moieties.Start with low concentrations and check for interference with assays.
Surfactants Form micelles that encapsulate the drug, increasing its apparent solubility.Use above the CMC. Be aware of potential effects on biological systems.
Particle Size Reduction Increases the surface area-to-volume ratio, leading to a faster dissolution rate.May not increase the equilibrium solubility but can help in achieving it faster.
Use of Excipients Various mechanisms including solid dispersions and complexation to improve solubility.Requires formulation development and may not be suitable for all research applications.

By systematically applying these principles and troubleshooting steps, you can effectively address the solubility challenges posed by sulfonamido benzoic acids and ensure the reliability and success of your experiments.

References

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.).
  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients - Hilaris Publisher. (2024, May 29).
  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8).
  • Butreddy, A., & Komanduri, N. (2021). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Journal of Drug Delivery and Therapeutics, 11(4-S), 133-140.
  • Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. (2015, January 28). Slideshare.
  • Effect of Polymorphism Formulations - Veeprho Pharmaceuticals. (2025, November 6).
  • Prasanthi, N. L., Sudhir, M., Jyothi, N., & vajrapriya, V. S. (2016). A Review on Polymorphism Perpetuates Pharmaceuticals. American Journal of Advanced Drug Delivery, 4(6), 081-090.
  • Improving API Solubility - MilliporeSigma. (n.d.).
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
  • Why Polymorphism is Key in Drug Development! - PharmaCores. (2025, May 1).
  • Lin, S. L., & Lachman, L. (1975). Common ion effect on solubility and dissolution rate of the sodium salt of an organic acid. Journal of pharmaceutical sciences, 64(9), 1550–1552.
  • Votano, J. R., Parham, M., Hall, L. H., & Kier, L. B. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of medicinal chemistry, 49(24), 7179–7187.
  • Wan, H. (2015).
  • Exp.
  • Common ion effect | Description, Examples, & Applic
  • Ye, M., You, L., & Wang, J. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert opinion on drug metabolism & toxicology, 17(8), 921–936.
  • Mauger, J. W., Paruta, A. N., & Gerraughty, R. J. (1972). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Journal of Pharmaceutical Sciences, 61(1), 94-97.
  • Avdeef, A. (2020). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET and DMPK, 8(3), 167–208.
  • The Common Ion Effect: Impact on Solubility Equilibria - Chemistry - HSCprep. (2024, November 22).
  • Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Satur
  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • Poole, S., & Popelier, P. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv.
  • Jeliński, T., Cysewski, P., & Przybyłek, M. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International journal of pharmaceutics, 571, 118682.
  • 18.3: Common-Ion Effect in Solubility Equilibria - Chemistry LibreTexts. (2023, July 12).
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery.
  • Carzenide | 138-41-0 - ChemicalBook. (2026, February 2).
  • Ugbaja, C. S., & Onwuzuruike, U. A. (2020). Principle of Common-ion Effect and its Application in Chemistry: a Review. International Journal of Advanced Research in Chemical Science, 7(4), 21-25.
  • Poole, S., & Popelier, P. L. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Physical chemistry chemical physics : PCCP, 21(25), 13661–13674.
  • Relative pKa values of the primary sulfonamide group across the series...
  • Martínez, F., & Gómez, A. (2002). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 13(5), 672-677.
  • Excipients for Solubility and Bioavailability Enhancement. (2020, June 15). Pharma Excipients.
  • Equilibrium pKa Table (DMSO Solvent and Reference)
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN pharmaceutics, 2012, 195727.
  • Novel excipients for solubility enhancement - European Pharmaceutical Review. (2022, February 16).
  • Singh, P. K., & Singh, A. K. (2021). Buffer Solution Behaviour On Solubility And Distribution Coefficient Of Benzoic Acid Between Two Immiscible Liquids. International Journal of Advanced Research, 9(06), 469-473.
  • Nagori, B. P., Solanki, S. S., & Nagori, G. (2010). Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy. Journal of the Serbian Chemical Society, 75(10), 1347-1355.
  • Qaisi, A. M., & Tutunji, M. F. (2015). Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. American Journal of Analytical Chemistry, 6(5), 429-436.
  • Arshad, M. N., Khan, I. U., Asiri, A. M., & Abdullah, M. I. (2009). 4-Benzenesulfonamidobenzoic acid. Acta crystallographica. Section E, Structure reports online, 65(Pt 12), o3086.
  • Khan, F. A., & Ullah, F. (2022). Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Journal of Molecular Liquids, 348, 118029.

Sources

Technical Support Center: Trifluoromethanesulfonamide (TfNH) Stability & Handling

[1]

Case ID: TFNH-STAB-001 Subject: Stability Profile, Solubility Behavior, and Handling of the Trifluoromethanesulfonamide Group Assigned Specialist: Senior Application Scientist

Core Concept: The "Acidic" Amide

To troubleshoot the trifluoromethanesulfonamide (

The Critical Distinction: Unlike regular sulfonamides (

strong NH-acid

1
  • Why? The electron-withdrawing power of the trifluoromethyl (

    
    ) group, combined with the sulfonyl moiety, heavily stabilizes the negative charge on the nitrogen upon deprotonation.
    
  • The Consequence: At physiological pH (7.4), this group exists primarily as a negative ion (conjugate base), not a neutral molecule.[1] This dictates its solubility, extraction behavior, and stability.[1]

Stability Matrix: pH-Dependent Behavior

The following table summarizes the stability and chemical state of the triflamide moiety across the pH spectrum.

pH RangeEnvironmentChemical StateStability StatusKey Technical Note
< 2 Strong Acid (e.g., 1N HCl)Neutral (

)
High Resistant to acid-catalyzed hydrolysis.[1] Far more stable than carboxylic esters or amides.
4 - 6 Weak AcidEquilibrium High

.[1] Solubility is unpredictable here; mixture of ionized and neutral forms causes "oiling out."[1]
7.4 PhysiologicalAnionic (

)
High Exists as a stable salt.[1] High water solubility compared to the neutral form.
> 10 Basic (e.g., 1N NaOH)Anionic (

)
High The anion is electronically stabilized and highly resistant to nucleophilic attack (hydrolysis).[1]
Oxidative Peroxides/OzoneN/AModerate Generally stable, but the N-H bond can be susceptible to radical abstraction under extreme forcing conditions.

Troubleshooting Guides (FAQ)

Issue #1: "I lost my product during aqueous workup."

Symptom: You performed a reaction, washed the organic layer with saturated sodium bicarbonate (

Root Cause:1

1


Solution:
  • Acidify the Aqueous Layer: Take your aqueous waste and carefully acidify to pH < 2 using 1N HCl.[1]

  • Re-extract: The compound will re-protonate, become neutral, and precipitate or become extractable into organic solvent (DCM or EtOAc).[1]

  • Future Protocol: Use water or mild acidic washes (e.g., 0.1N HCl) for workups, not basic washes.[1]

Issue #2: "My HPLC peaks are splitting or tailing badly."

Symptom: Broad, tailing, or double peaks on Reverse Phase (C18) HPLC. Root Cause: Ionization State Flux.[1] If your mobile phase pH is near the

Solution:
  • Lock the Protonation: Use an acidic mobile phase (0.1% TFA or Formic Acid, pH ~2-3).[1] This forces the molecule into its neutral state (

    
    ), resulting in sharp, well-retained peaks.[1]
    
  • Avoid Neutral Buffers: Do not use Ammonium Acetate (pH 7) unless you specifically intend to analyze the anion (which will elute very early, near the solvent front).

Issue #3: "The N-alkylation reaction is extremely slow."

Symptom: Attempting to attach an alkyl group to the nitrogen (

Root Cause:1Solution:
  • Change Base: Use a non-nucleophilic base like

    
     or 
    
    
    in a polar aprotic solvent (DMF or DMSO) to ensure complete deprotonation and solvation of the cation.
  • Heat: These reactions often require elevated temperatures (60-80°C) due to the low reactivity of the nitrogen center.

Visualizing the Chemistry

Diagram 1: The Ionization Equilibrium & Solubility Switch

This diagram illustrates the fundamental switch that causes most handling errors.

IonizationSwitchNeutralNeutral Form(R-NH-SO2CF3)• Lipophilic• Soluble in Organics• High Retention (HPLC)EquilibriumEquilibriumpH ≈ pKa (6.0)Neutral->Equilibrium+ Base (pH > 6)Equilibrium->NeutralAnionAnionic Form(R-N⁻-SO2CF3)• Hydrophilic• Soluble in Water• Low Retention (HPLC)Equilibrium->AnionAnion->Equilibrium+ Acid (pH < 6)

Caption: The "Solubility Switch." At pH > 6, the molecule ionizes, drastically changing its solubility profile from organic-soluble to water-soluble.[1]

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when encountering stability or purity issues.

TroubleshootingTreeStartProblem DetectedQ1Is the product missingafter extraction?Start->Q1Q2Are HPLC peakssplit or broad?Q1->Q2NoAction1Check Aqueous Waste.Did you use NaHCO3?Q1->Action1YesAction2Check Mobile Phase pH.Q2->Action2YesSol1ACIDIFY aqueous layerto pH 2 and re-extract.Action1->Sol1YesSol2Switch to Acidic Buffer(0.1% TFA, pH 2).Action2->Sol2

Caption: Rapid diagnostic flow for common triflamide handling errors.

Validated Protocols

Protocol A: Hydrolytic Stability Stress Test (Forced Degradation)

Use this to confirm the stability of your specific triflamide derivative.

  • Preparation: Prepare a 1 mg/mL solution of your compound in Methanol/Water (50:50).

  • Acid Stress: Add 1N HCl to reach pH 1. Heat at 60°C for 4 hours.

  • Base Stress: Add 1N NaOH to reach pH 12. Heat at 60°C for 4 hours.

  • Analysis: Neutralize both samples to pH 7. Inject onto HPLC (using Acidic Mobile Phase as per Issue #2).

  • Pass Criteria: >95% recovery of parent peak. (Triflamides typically pass this easily; if degradation occurs, check for other labile groups in your molecule).[1]

Protocol B: Correct Extraction Method

Standard Operating Procedure for isolating triflamides.

  • Quench: Quench reaction mixture with water.

  • Acidification: Crucial Step. Adjust the pH of the mixture to ~2-3 using 1M HCl or 10% Citric Acid.

  • Extraction: Extract with Ethyl Acetate or Dichloromethane (

    
    ).
    
  • Wash: Wash combined organics with Water or Brine only.[1] Do not use Bicarbonate.[1]

  • Dry/Concentrate: Dry over

    
     and concentrate.
    

References

  • Lassalas, P., et al. (2016).[1] "Structure Property Relationships of Carboxylic Acid Isosteres." Journal of Medicinal Chemistry, 59(7), 3183–3203.[1] Link[1]

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]

  • Ballatore, C., et al. (2013).[1] "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 8(3), 385–395.[1] Link[1]

  • Posternak, G., et al. (2020).[1] "Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation." Molecules, 25(21), 4877.[1][2] Link

Validation & Comparative

A Comparative Guide to HPLC Methodologies for the Analysis of Trifluoromethanesulfonamidobenzoic Acid and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity and stability of active pharmaceutical ingredients (APIs) is paramount. Trifluoromethanesulfonamidobenzoic acid (TFMSABA), a key building block in the synthesis of various therapeutic agents, requires robust analytical methods to detect and quantify potential impurities. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of TFMSABA and its impurities, grounded in established scientific principles and regulatory expectations.[1][2][3][4]

The development of a stability-indicating HPLC method is a critical component of ensuring drug safety and efficacy.[5][6] Such methods must be able to separate the API from its degradation products and process-related impurities, demonstrating specificity.[4][7] This guide will explore two approaches, leveraging different column chemistries and mobile phase strategies, to achieve optimal separation and quantification of TFMSABA and its potential impurities.

Understanding the Analyte and Potential Impurities

Trifluoromethanesulfonamidobenzoic acid possesses both acidic (carboxylic acid) and weakly acidic (sulfonamide) functional groups, as well as an aromatic ring. These features dictate its chromatographic behavior and potential degradation pathways. Based on its structure and common synthetic routes for aromatic sulfonamides, we can anticipate the following potential impurities:

  • Impurity A (Starting Material): 4-Aminobenzoic acid

  • Impurity B (Hydrolysis Product): 4-Sulfobenzoic acid

  • Impurity C (Process-Related): 4-(Trifluoromethyl)aniline

A successful HPLC method must be able to resolve TFMSABA from these and other potential degradants that may arise from forced degradation studies.

Experimental Workflow Overview

The comparative evaluation of the two HPLC methods will follow a systematic workflow, beginning with a forced degradation study to generate relevant degradation products. The performance of each method will then be assessed based on its ability to separate the API from these degradants and other potential impurities.

HPLC Method Comparison Workflow cluster_0 Phase 1: Impurity Generation cluster_1 Phase 2: Method Comparison cluster_2 Phase 3: Performance Evaluation Forced Degradation Study Forced Degradation Study Method A (C18) Method A (C18) Forced Degradation Study->Method A (C18) Analyze Degraded Samples Method B (Phenyl-Hexyl) Method B (Phenyl-Hexyl) Forced Degradation Study->Method B (Phenyl-Hexyl) Analyze Degraded Samples Data Analysis Data Analysis Method A (C18)->Data Analysis Method B (Phenyl-Hexyl)->Data Analysis Comparison of Results Comparison of Results Data Analysis->Comparison of Results

Caption: Overall workflow for the comparative study of two HPLC methods.

Forced Degradation Study Protocol

To generate potential degradation products and challenge the specificity of the HPLC methods, a forced degradation study is essential.[5][6][7][8]

Objective: To generate degradation products of Trifluoromethanesulfonamidobenzoic acid under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1.0 mg/mL solution of Trifluoromethanesulfonamidobenzoic acid in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 4 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 4 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Preparation for Analysis: After the specified stress period, cool the solutions to room temperature. Neutralize the acidic and basic solutions with an appropriate volume of 1N NaOH or 1N HCl, respectively. Dilute all samples with the mobile phase to a final concentration of approximately 0.1 mg/mL before injection into the HPLC system.

Comparative HPLC Methodologies

Two distinct reversed-phase HPLC methods are proposed for comparison. The primary difference lies in the stationary phase chemistry, which is expected to provide different selectivity for the analyte and its impurities.

Method A: Conventional C18 Approach

This method utilizes a standard C18 column, which separates compounds primarily based on their hydrophobicity.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Method B: Phenyl-Hexyl Column for Enhanced Aromatic Selectivity

This method employs a Phenyl-Hexyl stationary phase, which offers alternative selectivity through π-π interactions with aromatic compounds.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0

  • Mobile Phase B: Methanol

  • Gradient Program:

    Time (min) %B
    0 30
    15 70
    20 70
    21 30

    | 25 | 30 |

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Hypothetical Performance Data and Comparison

The following tables present hypothetical but realistic data that could be obtained from the analysis of a spiked sample containing Trifluoromethanesulfonamidobenzoic acid and its potential impurities, as well as the results from the forced degradation study.

Table 1: Chromatographic Performance for Spiked Impurities
AnalyteMethod A (C18)Method B (Phenyl-Hexyl)
Retention Time (min) Resolution (Rs) Retention Time (min) Resolution (Rs)
Impurity A4.2-3.5-
Impurity B5.83.14.82.8
TFMSABA12.515.210.211.5
Impurity C14.12.512.84.1
Table 2: Summary of Forced Degradation Study Results
Stress ConditionMethod A (C18)Method B (Phenyl-Hexyl)
% Degradation % Degradation
Acid Hydrolysis15.214.8
Base Hydrolysis25.826.1
Oxidation8.58.3
Thermal2.12.0
Photolytic5.65.5

Analysis and Discussion of Comparative Data

Method A (C18):

The traditional C18 method provides good overall separation with excellent resolution between the main peak (TFMSABA) and impurities A and B. However, the resolution between TFMSABA and the more hydrophobic Impurity C is lower (Rs = 2.5), although still acceptable (>2.0). The longer run time is a potential drawback for high-throughput analysis.

Method B (Phenyl-Hexyl):

The Phenyl-Hexyl column offers a different elution order and improved selectivity for the aromatic impurity C, as evidenced by the significantly higher resolution value (Rs = 4.1). This is likely due to the π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes. The shorter run time of this method is also advantageous. While the resolution for the earlier eluting polar impurities is slightly lower than in Method A, it remains well within acceptable limits.

Separation_Mechanism cluster_A Method A: C18 Column (Hydrophobic Interaction) cluster_B Method B: Phenyl-Hexyl Column (Mixed-Mode Interaction) C18 C18 Stationary Phase Hydrophobic Alkyl Chains PhenylHexyl Phenyl-Hexyl Stationary Phase Phenyl Rings (π-π) Hexyl Chains (Hydrophobic) Analyte Aromatic Analyte (e.g., Impurity C) Analyte->C18:f0 Hydrophobic Interaction Analyte->PhenylHexyl:f0 π-π Interaction Analyte->PhenylHexyl:f1 Hydrophobic Interaction

Caption: Comparison of separation mechanisms on C18 and Phenyl-Hexyl columns.

Conclusion and Recommendations

Both HPLC methods are capable of separating Trifluoromethanesulfonamidobenzoic acid from its key potential impurities.

  • Method A (C18) is a robust and reliable choice, particularly if the primary concern is the separation of polar impurities.

  • Method B (Phenyl-Hexyl) demonstrates superior performance in resolving aromatic impurities and offers the advantage of a shorter analysis time, making it more suitable for a quality control environment where throughput is a consideration.

The choice of method will ultimately depend on the specific impurity profile of the Trifluoromethanesulfonamidobenzoic acid being analyzed. For a comprehensive impurity profile, Method B is recommended due to its enhanced selectivity for aromatic compounds and improved efficiency.

It is imperative that any chosen method undergoes full validation in accordance with ICH guidelines to ensure its accuracy, precision, linearity, and robustness for its intended purpose.[1][2][3][4][9]

References

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available from: [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available from: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Slideshare. (n.d.). Analysis of sulfonamides. Available from: [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Available from: [Link]

  • Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • PMC. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Available from: [Link]

  • ResearchGate. (2025, August 10). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Available from: [Link]

  • Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. (2020, August 3). Available from: [Link]

  • PMC. (n.d.). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods. Available from: [Link]

  • Scribd. (2025, December 14). Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. Available from: [Link]

Sources

Comprehensive Guide: Trifluoromethanesulfonamide vs. Carboxylic Acid Lipophilicity

[1]

Executive Summary: The Bioisosteric Imperative

In medicinal chemistry, the carboxylic acid group (

1poor membrane permeability

The trifluoromethanesulfonamide group (

1

Physicochemical Deep Dive

Electronic Structure & Acidity ( )

The primary driver for using triflamide is its ability to match the acidity of a carboxylic acid, unlike standard sulfonamides which are much weaker acids (

  • Carboxylic Acid (

    
    ):  Ionization yields a carboxylate anion (
    
    
    ) with charge delocalized over two oxygen atoms.[2] Typical
    
    
    range: 3.5 – 5.0 .[2]
  • Triflamide (

    
    ):  The electron-withdrawing trifluoromethyl group (
    
    
    ) and the sulfonyl group strongly stabilize the conjugate base anion.[2] The negative charge is delocalized across the nitrogen and sulfonyl oxygens.
    • Parent Triflamide (

      
      ): 
      
      
      6.3 .[2]
    • N-Aryl Triflamides (

      
      ): 
      
      
      4.0 – 5.5 .[2]
Lipophilicity (LogP vs. LogD )

This is the critical differentiator.[2] While both groups are ionized at pH 7.4, the lipophilicity of the anion differs significantly.[1]

  • Carboxylate Anion: Highly hydrophilic.[2] The "hard" charge density creates a substantial desolvation penalty when entering the lipid bilayer.

  • Triflamide Anion: The charge is "softer" (more delocalized), and the lipophilic

    
     tail shields the polar core. This results in a higher distribution coefficient (LogD) and reduced desolvation energy, facilitating passive membrane transport.
    

Comparative Performance Data

The following table contrasts the physicochemical properties of a Matched Molecular Pair (MMP): Benzoic Acid vs. N-Phenyltrifluoromethanesulfonamide .

ParameterBenzoic Acid (Reference)N-Phenyltriflamide (Bioisostere)Impact on Drug Design
Structure


Core scaffold unchanged.[2]

4.2~4.5Retains electrostatic binding capacity.[2]
LogP (Neutral) 1.87~2.90+1.0 log unit. Increases baseline lipophilicity.[2]
LogD

-1.3 (Ionized)~0.5 (Ionized)Significant improvement. The triflamide anion partitions better into lipids.[2]
H-Bond Donors 1 (OH)1 (NH)Similar donor capability.[2]
H-Bond Acceptors 2 (C=O, OH)2 (S=O)Sulfonyl oxygens are weaker acceptors than Carboxylates.[2]
Permeability (

)
LowModerate/HighEnhanced passive diffusion due to "lipophilic anion" effect.[2]
Metabolic Stability Prone to GlucuronidationResistantBlocks Phase II conjugation at the acidic center.[2]

Key Insight: The "Lipophilicity Tax" of the


 group is actually a benefit here. It raises the LogD of the ionized species enough to cross membranes without compromising the molecule's ability to bind to the target as an anion.

Decision Framework: When to Switch?

Use the following logic flow to determine if a Triflamide bioisosteric replacement is appropriate for your lead compound.

Bioisostere_Decision_TreeStartLead Compound has -COOHIssue_CheckIs Membrane Permeabilityor Oral Bioavailability Poor?Start->Issue_CheckBinding_CheckIs the Acidic Proton/AnionCritical for Potency?Issue_Check->Binding_CheckYesKeep_COOHRETAIN -COOHOptimize R-groupsIssue_Check->Keep_COOHNo (Optimization not needed)Metabolism_CheckIs Acyl Glucuronidationa Toxicity Risk?Binding_Check->Metabolism_CheckYesSwitch_TriflamideREPLACE with-NH-SO2-CF3Binding_Check->Switch_TriflamideNo (Explore neutral isosteres)Metabolism_Check->Switch_TriflamideYes (High Risk)Consider_TetrazoleConsider Tetrazole(More polar option)Metabolism_Check->Consider_TetrazoleNo (Permeability is main issue)Consider_Tetrazole->Switch_TriflamideIf Tetrazole Permeability Fails

Figure 1: Strategic decision tree for replacing Carboxylic Acids with Triflamides in lead optimization.

Experimental Protocols

To validate the lipophilicity advantage, you must measure LogD


3
Protocol A: Shake-Flask Method (Gold Standard)

Best for: Final validation of lead compounds.[2] High accuracy.

  • Preparation: Prepare a 50 mM phosphate buffer (pH 7.4) saturated with n-octanol.[2][3] Separately, saturate n-octanol with the buffer.[2][1]

  • Dissolution: Dissolve the test compound (Triflamide analog) in the pre-saturated n-octanol phase to a concentration of ~1 mg/mL. Measure UV absorbance (

    
    ).[2]
    
  • Equilibration: Mix equal volumes (e.g., 2 mL) of the compound-octanol solution and the buffer in a glass vial.

  • Agitation: Shake mechanically for 1 hour at 25°C. Centrifuge at 3000 rpm for 20 mins to ensure complete phase separation.

  • Quantification: Carefully sample the octanol phase (upper layer).[2] Measure UV absorbance (

    
    ).[2]
    
  • Calculation:

    
    
    (Note: If 
    
    
    is too low, measure the aqueous phase via HPLC).
Protocol B: High-Throughput HPLC Determination

Best for: Screening libraries of bioisosteres.[2]

  • Column Selection: Use a C18 reverse-phase column (e.g., Agilent Zorbax Eclipse).[2]

  • Calibration: Run a set of standard compounds with known LogD

    
     values (e.g., Propranolol, Naproxen, Benzoic Acid) using an isocratic method (MeOH/Buffer pH 7.4).
    
  • Measurement: Inject the Triflamide test compound. Record the Retention Time (

    
    ).
    
  • Derivation: Calculate the Capacity Factor (

    
    ):
    
    
    
    (Where
    
    
    is the dead time, determined by injecting Uracil).
  • Correlation: Plot

    
     vs. known LogD values of standards to generate a linear regression equation. Interpolate the Triflamide LogD.
    
Experimental Workflow Diagram

LogD_WorkflowStep1Saturate Phases(Octanol & Buffer)Step2Dissolve Cmpdin OctanolStep1->Step2Step3Equilibrate(Shake & Centrifuge)Step2->Step3BranchPhaseAnalysisStep3->BranchUVUV/Vis(Octanol Phase)Branch->UVHigh LipophilicityHPLCHPLC(Aqueous Phase)Branch->HPLCLow LipophilicityCalcCalculate LogDUV->CalcHPLC->Calc

Figure 2: Workflow for determining the distribution coefficient (LogD) of triflamide derivatives.

References

  • Ballatore, C., et al. (2013).[2][1] "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem. Link

  • Meanwell, N. A. (2011).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[2]

  • Lassalas, P., et al. (2016).[2][1] "Structure Property Relationships of Carboxylic Acid Isosteres." Journal of Medicinal Chemistry. Link[2]

  • Gao, Y., et al. (2013).[2][1] "Trifluoromethanesulfonamide derivatives as new potent and selective PPAR alpha agonists."[2] Bioorganic & Medicinal Chemistry Letters. Link

  • OECD Guidelines for the Testing of Chemicals. (1995).[2] "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." Link[2]

A Comparative Guide to the Acidity of Sulfonamides and Benzoic Acids for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the acidic or basic nature of a molecule, quantified by its pKa, is a cornerstone of its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of the acidity of two critical functional groups in medicinal chemistry: sulfonamides and benzoic acids. We will explore the structural determinants of their acidity, present comparative experimental data, and provide detailed protocols for accurate pKa determination, empowering researchers to make informed decisions in molecular design and optimization.

The Fundamental Importance of Acidity in Drug Design

The extent of ionization of a drug molecule at physiological pH (typically around 7.4) profoundly influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. A molecule's pKa dictates its charge state in different biological compartments, which in turn governs its ability to cross cell membranes, bind to its target protein, and its overall solubility. An optimal pKa is often a delicate balance between sufficient aqueous solubility for formulation and adequate lipophilicity for membrane permeation.

Unraveling the Acidity of Benzoic Acids

Benzoic acid and its derivatives are a common motif in pharmaceuticals. The acidity of the carboxylic acid proton is primarily governed by the stability of the resulting carboxylate anion.

Structural Factors Influencing Benzoic Acid Acidity

The acidity of substituted benzoic acids is a classic example of structure-activity relationships, influenced by a combination of inductive and resonance effects.

  • Resonance Stabilization: The carboxylate anion is stabilized by resonance, delocalizing the negative charge over the two oxygen atoms. This inherent stability is the foundation of its acidic character.[1]

  • Electronic Effects of Substituents:

    • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and halogens increase acidity by inductively withdrawing electron density from the benzene ring, which in turn stabilizes the negative charge of the carboxylate anion.[1][2] This effect is more pronounced when the EWG is at the ortho or para position, where it can also exert a resonance-based stabilizing effect.

    • Electron-Donating Groups (EDGs): Groups such as alkyl (-R) and methoxy (-OCH3) decrease acidity. They donate electron density to the ring, destabilizing the carboxylate anion and making the proton less likely to dissociate.[2]

  • The Ortho-Effect: A fascinating phenomenon observed in substituted benzoic acids is the "ortho-effect," where almost any substituent at the ortho position increases the acidity of the benzoic acid, often more than the same substituent at the meta or para position.[3][4][5][6] This is attributed to steric hindrance, which forces the carboxylic acid group out of the plane of the benzene ring. This twisting disrupts the resonance between the carboxyl group and the ring, leading to an increase in the acidity of the proton.[3][4][5]

Caption: The ortho-effect in benzoic acids.

Delving into the Acidity of Sulfonamides

The sulfonamide functional group (-SO2NHR) is a cornerstone of a vast array of antibacterial, diuretic, and anticonvulsant drugs. The acidity of the sulfonamide proton is a critical determinant of their biological activity and pharmacokinetic properties.

Structural Factors Governing Sulfonamide Acidity

The acidity of sulfonamides is influenced by the electronic properties of the substituents attached to both the sulfur atom and the nitrogen atom.

  • The Sulfonyl Group: The strongly electron-withdrawing nature of the sulfonyl group (-SO2-) is the primary reason for the acidity of the N-H proton. It effectively delocalizes the negative charge of the resulting sulfonamidate anion through resonance.

  • Substituents on the Aromatic Ring (Ar-SO2NHR): Similar to benzoic acids, electron-withdrawing groups on the aromatic ring attached to the sulfonyl group will increase the acidity of the sulfonamide by further stabilizing the conjugate base.[7]

  • Substituents on the Nitrogen Atom (-SO2NHR): The nature of the 'R' group has a profound impact on the pKa. Electron-withdrawing R groups, particularly heterocyclic rings, significantly increase the acidity of the sulfonamide. This is a key strategy used in the design of sulfonamide drugs to modulate their pKa into a biologically favorable range. The increased acidity of the sulfonamide NH has been shown to impact the potency, solubility, and clearance rates of these compounds.[8]

Caption: Key factors influencing the acidity of sulfonamides.

Comparative Acidity: A Data-Driven Overview

Generally, benzoic acids are more acidic than sulfonamides. The pKa of benzoic acid is approximately 4.2, while the pKa of benzenesulfonamide is around 10.0. However, the acidity of both functional groups can be significantly modulated by substituents.

CompoundSubstituentpKaReference
Benzoic Acids
Benzoic Acid-H4.20[9]
4-Nitrobenzoic Acid4-NO23.44
4-Chlorobenzoic Acid4-Cl3.99
4-Methylbenzoic Acid4-CH34.37
2-Nitrobenzoic Acid2-NO22.17
2-Hydroxybenzoic Acid2-OH2.97[9]
Sulfonamides
Benzenesulfonamide-H10.00
Sulfanilamide4-NH210.43
SulfathiazoleThiazole7.1[10]
SulfadiazinePyrimidine6.5[10]
SulfamethoxazoleIsoxazole5.8[10]
AcetazolamideThiadiazole7.2[11]

Note: pKa values can vary slightly depending on the experimental conditions.

Experimental Determination of pKa: Protocols and Best Practices

Accurate pKa determination is crucial for understanding and predicting the behavior of drug candidates. Several robust methods are available, each with its own advantages and considerations.

Potentiometric Titration

This is a highly precise and widely used method for pKa determination.[12] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the pH change with a calibrated pH electrode.

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a standardized solution of the titrant (e.g., 0.1 M NaOH for an acidic analyte).

    • Accurately weigh and dissolve the analyte in a suitable solvent (typically purified water, or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1-10 mM).

    • Prepare a blank solution containing only the solvent.

  • Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

  • Titration:

    • Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

    • Record the pH and the volume of titrant added at each step.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the first derivative of the titration curve.

Potentiometric_Titration_Workflow prep Prepare Analyte and Titrant Solutions calib Calibrate pH Meter prep->calib titrate Titrate Analyte with Titrant calib->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot analyze Determine pKa at Half-Equivalence Point plot->analyze

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore near the ionizable group, as the UV-Vis spectrum will change with pH.[13] It is highly sensitive and requires a smaller amount of sample compared to potentiometric titration.

Experimental Protocol:

  • Preparation of Buffers: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the analyte.

  • Preparation of Analyte Solutions:

    • Prepare a stock solution of the analyte in a suitable solvent.

    • Prepare a series of solutions by diluting the stock solution into each of the buffer solutions to a constant final concentration.

  • Spectral Acquisition:

    • Record the UV-Vis spectrum of each solution over a relevant wavelength range.

    • Identify the wavelength(s) where the absorbance changes significantly with pH.

  • Data Analysis:

    • Plot the absorbance at the chosen wavelength(s) against the pH.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.

UV_Vis_pKa_Determination prep_buffers Prepare Buffers of Varying pH prep_samples Prepare Analyte Solutions in Each Buffer prep_buffers->prep_samples acquire_spectra Acquire UV-Vis Spectra prep_samples->acquire_spectra plot_data Plot Absorbance vs. pH acquire_spectra->plot_data fit_curve Fit Sigmoidal Curve to Determine pKa plot_data->fit_curve

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be a powerful tool for pKa determination, as the chemical shifts of nuclei near an ionizable center are often pH-dependent.[14] This method is non-destructive and can provide information about the specific site of protonation or deprotonation.

Experimental Protocol:

  • Sample Preparation: Prepare a series of samples of the analyte in a suitable deuterated solvent (e.g., D2O) with varying pD values (the equivalent of pH in D2O).

  • NMR Data Acquisition: Acquire a 1H or other relevant NMR spectrum for each sample.

  • Data Analysis:

    • Identify a nucleus whose chemical shift changes significantly with pD.

    • Plot the chemical shift of this nucleus against the pD.

    • The resulting sigmoidal curve can be fitted to an appropriate equation to extract the pKa. The pKa is the pD at the midpoint of the chemical shift change.

Conclusion: A Tale of Two Acidic Moieties

Both benzoic acids and sulfonamides are indispensable functional groups in the arsenal of the medicinal chemist. While benzoic acids are generally stronger acids, the acidity of both can be finely tuned through synthetic modification. A thorough understanding of the structural factors that govern their acidity, coupled with robust experimental determination of their pKa values, is paramount for the successful design and development of new therapeutics with optimal ADMET properties. This guide serves as a foundational resource for researchers navigating the critical interplay between molecular structure, acidity, and biological function.

References

  • Factors Affecting Acidity of Benzoic Acid. (2025, October 12). Filo.
  • Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Pharmaguideline.
  • Ortho effect. (2020, October 10). A to Z Chemistry.
  • The Ortho Effect of benzoic acids. Chemistry LibreTexts.
  • How does ortho-effect work in benzoic acids? | Acidic and Basic strength. (2022, November 11). Khan Academy. [YouTube].
  • Ortho Effect. BYJU'S.
  • Table 20.
  • Determin
  • Table of Acids with Ka and pKa Values. CLAS.
  • Computational study of substituent effects on the acidity, toxicity and chemical reactivity of bacteriostatic sulfonamides. (2018, February 16). PubMed.
  • Protocol for Determining pKa Using Potentiometric Titration.
  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.
  • EXPT.
  • Guidelines for NMR Measurements for Determination of High and Low pKa Values. (2025, September 27).
  • pK Values Reported of Sulfonamides in Water.
  • The pK a values of the sulfonamides studied.
  • The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions. PMC.
  • Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.
  • Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. (2024, December 3). The University of East Anglia.
  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, July 25). DigitalCommons@UNO.
  • How should the acid dissociation constant pKa be measured? Kyoto Electronics Manufacturing Co.,Ltd.
  • pKa D
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
  • Development of Methods for the Determin

Sources

Crystal Structure Analysis of Trifluoromethanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Triflyl Group

In modern drug discovery, the trifluoromethanesulfonamide (triflamide) moiety is a critical bioisostere for the carboxylic acid group. Unlike standard sulfonamides, the presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group dramatically alters the physicochemical and structural landscape of the molecule.

This guide provides a technical comparison between trifluoromethanesulfonamide derivatives and their non-fluorinated counterparts (e.g., methanesulfonamides), focusing on crystal packing, hydrogen bonding capability, and experimental protocols for obtaining high-quality single crystals.

Comparative Analysis: Triflamide vs. Sulfonamide vs. Carboxyl

The following table synthesizes crystallographic and physicochemical data to highlight why triflamides are unique structural surrogates.

Table 1: Physicochemical & Structural Comparison
FeatureTrifluoromethanesulfonamide (R-SO₂NH-CF₃)Methanesulfonamide (R-SO₂NH-CH₃)Carboxylic Acid (R-COOH)
pKa (Acidity) ~6.3 (Acidic)~10.0 (Weakly Acidic)~4.5 - 5.0
Bioisostere Role Mimics -COOH (Ionized at physiol.[1] pH)Neutral H-bond donor/acceptorNative acidic pharmacophore
S-N Bond Length 1.56 – 1.58 Å (Shorter, partial double bond)1.60 – 1.63 Å (Single bond character)N/A
S=O Bond Length ~1.42 – 1.43 Å~1.43 – 1.44 ÅN/A
H-Bond Donor Strong (Due to high acidity of N-H)ModerateStrong
Crystal Packing Stabilized by N-H...O & weak C-F...π / C-F...F Dominant N-H...O catemers/dimersO-H...O Dimers
Lipophilicity High (CF₃ is lipophilic)LowLow (Hydrophilic)

Expert Insight: The shortening of the S-N bond in triflamides is a direct consequence of the electron-withdrawing nature of the CF₃ group, which facilitates resonance delocalization of the nitrogen lone pair into the sulfonyl group. This mimics the planar geometry of a carboxylate anion, reinforcing its bioisosteric utility.

Structural Mechanics & Causality

The "Fluorine Effect" on Crystal Lattice

The introduction of the -CF₃ group does not merely add bulk; it fundamentally changes the electrostatic landscape.

  • Acidity & H-Bonding: The CF₃ group pulls electron density from the nitrogen, making the N-H proton significantly more acidic. In the crystal lattice, this results in shorter and stronger intermolecular Hydrogen bonds (N-H...O=S) compared to non-fluorinated analogs.

  • Twisted Geometry: Triflamides often adopt a "twisted" conformation around the S-N bond to minimize steric repulsion between the bulky CF₃ group and the sulfonyl oxygens. This twist exposes the oxygen atoms to form multi-dimensional H-bond networks, unlike the planar dimers often seen in carboxylic acids.

Bioisosteric Logic

The diagram below illustrates the structural logic used in Medicinal Chemistry to substitute a Carboxylic Acid with a Triflamide.

Bioisostere_Logic cluster_0 Advantages of Triflamide Carboxyl Carboxylic Acid (-COOH) PhysProp Physicochemical Properties Carboxyl->PhysProp pKa ~4.8 Planar Anion Triflamide Triflamide (-SO2NHCF3) Triflamide->PhysProp pKa ~6.3 Twisted Anion Lipophilicity Increased Lipophilicity Triflamide->Lipophilicity Target Biological Target (Enzyme/Receptor) PhysProp->Target Electrostatic Recognition Permeability Membrane Permeability Lipophilicity->Permeability Permeability->Target Better Bioavailability

Figure 1: Bioisosteric relationship showing how Triflamides mimic Carboxylic Acids while improving membrane permeability.

Experimental Protocols: Crystallization

Obtaining X-ray quality crystals of triflamides can be challenging due to their high acidity and potential for solvation. The following protocols are self-validating and designed to minimize common failure modes (e.g., oiling out, twinning).

Method A: Vapor Diffusion (Preferred for <10 mg)

This method is ideal for triflamides because it allows for a slow, controlled increase in supersaturation, reducing the risk of rapid precipitation which leads to amorphous solids.

Reagents:

  • Solvent (Inner Vial): Tetrahydrofuran (THF), Acetone, or Ethyl Acetate.

  • Anti-Solvent (Outer Vial): Pentane, Hexane, or Cyclohexane.

Protocol:

  • Dissolution: Dissolve 5-10 mg of the triflamide derivative in the minimum amount (0.5 - 1.0 mL) of the "Good Solvent" (e.g., THF) in a small 4 mL vial. Ensure the solution is clear; filter if necessary using a 0.45 µm PTFE syringe filter.

  • Setup: Place the small vial (uncapped) inside a larger 20 mL scintillation vial.

  • Diffusion: Carefully add 3-5 mL of the "Anti-Solvent" (e.g., Hexane) into the outer vial. Critical: Do not let the anti-solvent spill into the inner vial.

  • Equilibration: Cap the outer vial tightly. Store at room temperature in a vibration-free zone.

  • Observation: Check after 24-48 hours. The volatile anti-solvent will diffuse into the inner vial, slowly lowering solubility and promoting crystal growth.

Method B: Slow Evaporation (Alternative)

Suitable for stable derivatives that do not form solvates easily.

Protocol:

  • Dissolve 10-15 mg of compound in Methanol or Ethanol (avoid basic solvents like Pyridine which may deprotonate the triflamide).

  • Cover the vial with Parafilm and poke 3-4 small holes with a needle to control evaporation rate.

  • Allow to stand for 3-7 days.

Comparison of Crystallization Workflows

Crystal_Workflow Start Start: Purified Triflamide Derivative Solubility Test Solubility Start->Solubility Decision Soluble in Non-Polar? Solubility->Decision MethodA Method A: Vapor Diffusion (THF / Hexane) Decision->MethodA No (Requires Polar Solvent) MethodB Method B: Slow Evaporation (Methanol/Ethanol) Decision->MethodB Yes (Stable in Alcohol) Check Check Crystal Quality (Microscope) MethodA->Check MethodB->Check Check->Solubility Amorphous/Oiling (Retry) XRD X-Ray Diffraction Data Collection Check->XRD Single Crystal >0.1mm

Figure 2: Decision tree for selecting the optimal crystallization strategy based on solubility profiles.

References

  • Hydrogen-bonding patterns in the crystal structure of trifluoromethanesulfonamide derivatives. Acta Crystallographica Section E, 2014.

  • Bioisosteres in Drug Design: Sulfonamides and Trifyl Groups. Journal of Medicinal Chemistry, 2018.

  • Trifluoromethanesulfonamides and Related Compounds: Reactivity and Structure. Chemical Reviews, 2012.

  • Crystallization Methods for X-ray Analysis. BenchChem Protocols, 2025.

  • Materials Project: Crystal Structure Data for Fluorinated Sulfonamides. Materials Project Database.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid demands a proactive and informed approach to personal protection. This guide, grounded in established safety principles for analogous compounds, provides essential, immediate safety and logistical information for the laboratory setting.

Understanding the Hazard Profile: A Causal Approach to PPE Selection

Core Personal Protective Equipment (PPE) Ensemble

A baseline of appropriate PPE is non-negotiable when handling 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid in any quantity.

Eye and Face Protection: The First Line of Defense
  • Chemical Splash Goggles: These are mandatory to protect against splashes and potential aerosols.[7][8][9] Safety glasses with side shields offer insufficient protection against liquid splashes from various angles.

  • Face Shield: When there is a heightened risk of splashing, such as during bulk transfers or exothermic reactions, a face shield should be worn in conjunction with chemical splash goggles for full-face protection.[7][8][10]

Skin and Body Protection: A Barrier Against Contact
  • Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is essential to protect the skin and clothing from spills.[10]

  • Chemical-Resistant Gloves: The choice of glove material is critical. Nitrile gloves are a common and effective choice for incidental contact with a wide range of chemicals.[10][11] For prolonged handling or in situations with a higher risk of exposure, consider thicker, chemical-resistant gloves such as butyl rubber or neoprene.[8][11] Always inspect gloves for any signs of degradation or perforation before use.[10]

  • Full-Length Pants and Closed-Toe Shoes: This is a fundamental laboratory safety requirement to ensure no skin is exposed.[10]

Respiratory Protection: Safeguarding Against Inhalation
  • Work in a Ventilated Area: All handling of 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or vapors.[4][12][13]

  • Respirator: If there is a potential for aerosolization or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary.[9][12] The use of a respirator requires a formal respiratory protection program, including fit testing and medical clearance.[10]

Task-Specific PPE Recommendations

The level of PPE should be commensurate with the scale and nature of the work being performed.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical Splash GogglesNitrile GlovesLab CoatWork in a fume hood or use a respirator if dusty
Solution Preparation Chemical Splash Goggles and Face ShieldNitrile or Butyl Rubber GlovesLab CoatWork in a fume hood
Running Reactions Chemical Splash Goggles and Face ShieldChemical-Resistant Gloves (e.g., Butyl Rubber)Lab CoatWork in a fume hood
Work-up and Purification Chemical Splash Goggles and Face ShieldChemical-Resistant Gloves (e.g., Butyl Rubber)Lab CoatWork in a fume hood
Handling Waste Chemical Splash Goggles and Face ShieldChemical-Resistant GlovesLab CoatAs needed based on waste form

Operational Plans: From Donning to Disposal

A robust safety protocol extends beyond simply having the right PPE; it involves systematic procedures for its use and disposal.

Step-by-Step PPE Donning and Doffing Protocol

Donning (Putting On):

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check.

  • Goggles and Face Shield: Put on your chemical splash goggles, followed by a face shield if necessary.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing (Taking Off):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.

  • Face Shield and Goggles: Remove your face shield and goggles from the back.

  • Lab Coat: Remove your lab coat, folding it inward to contain any potential contamination.

  • Respirator (if used): Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

PPE Selection Workflow

PPE_Selection_Workflow start Start: Task Involving 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid risk_assessment Assess Risk: - Scale of work - Potential for splash/aerosol - Duration of task start->risk_assessment ppe_baseline Baseline PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat risk_assessment->ppe_baseline high_splash_risk High Splash/Aerosol Risk? ppe_baseline->high_splash_risk add_face_shield Add Face Shield high_splash_risk->add_face_shield Yes prolonged_contact Prolonged Contact? high_splash_risk->prolonged_contact No add_face_shield->prolonged_contact upgrade_gloves Upgrade to Chemical-Resistant Gloves (e.g., Butyl Rubber) prolonged_contact->upgrade_gloves Yes inhalation_hazard Inhalation Hazard? (dust, aerosol, outside fume hood) prolonged_contact->inhalation_hazard No upgrade_gloves->inhalation_hazard add_respirator Use NIOSH-Approved Respirator (within a formal program) inhalation_hazard->add_respirator Yes final_ppe Final PPE Ensemble Assembled inhalation_hazard->final_ppe No add_respirator->final_ppe proceed Proceed with Task final_ppe->proceed

Caption: PPE Selection Workflow Diagram

Disposal Plan: A Critical Final Step

Proper disposal of contaminated PPE and chemical waste is paramount to ensure the safety of all laboratory personnel and to maintain environmental compliance.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated, sealed hazardous waste container.[12]

  • Chemical Waste: All waste containing 2-Methyl-4-trifluoromethanesulfonamidobenzoic acid, including reaction residues and contaminated solvents, must be collected in a clearly labeled, sealed waste container.[4] Follow your institution's hazardous waste disposal procedures. Do not dispose of this chemical down the drain.[4][13]

By adhering to these rigorous PPE protocols and operational plans, you are not only protecting yourself but also fostering a culture of safety within your research environment. This commitment to responsible chemical handling is the bedrock of scientific excellence.

References

  • Apollo Scientific.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • ChemicalBook.
  • TCI Chemicals.
  • Thermo Fisher Scientific.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • Fisher Scientific.
  • R&D Systems.
  • PubChem. 2-Methylsulfonyl-4-trifluoromethylbenzoic acid | C9H7F3O4S | CID 18466533.
  • Santa Cruz Biotechnology.
  • Tokyo Chemical Industry Co., Ltd. Trifluoromethanesulfonamide 421-85-2.
  • Apollo Scientific.
  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment.
  • Industrial Safety Tips. PPE For Chemical Handling With Example.
  • Fisher Scientific.
  • EHS GESTIÓN. The importance of Personal Protective Equipment in the handling of chemicals.
  • North Carolina State University. Personal Protective Equipment Hand and Arm Protection (Appendix D).
  • Fisher Scientific.
  • Fisher Scientific.
  • CymitQuimica.
  • Chem-Impex. Trifluorometanosulfonamida.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.